1-(3-Methoxy-4-nitrophenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZCBCLSMAVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470492 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22106-39-4 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(3-Methoxy-4-nitrophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 1-(3-Methoxy-4-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, synthesis protocols, key chemical reactions, and its role as a versatile building block in the creation of complex molecules for pharmaceutical applications.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 22106-39-4[1]
-
Synonyms: 3-Methoxy-4-nitroacetophenone, 4-Acetyl-2-methoxynitrobenzene, 5-Acetyl-2-nitroanisole[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 22106-39-4 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])OC | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the nitration of 3-methoxyacetophenone. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.
Experimental Protocol: Nitration of 3-Methoxyacetophenone
This protocol is based on established methodologies for the nitration of activated aromatic rings. The methoxy group is an ortho-, para-director; however, steric hindrance from the adjacent acetyl group favors substitution at the para-position (position 4).
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methoxyacetophenone to concentrated sulfuric acid while maintaining the temperature at 0°C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, ensuring a high purity of the final compound.
Chemical Reactivity and Applications in Synthesis
This compound is a valuable intermediate due to the presence of three reactive sites: the nitro group, the ketone, and the activated aromatic ring. These functional groups allow for a variety of subsequent chemical transformations.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a crucial step in the synthesis of many heterocyclic compounds and pharmaceutical agents. This transformation can be achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.[1]
-
Reactions of the Ketone: The acetyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to a hydrazone, or use in condensation reactions to form larger molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
Workflow for the Synthesis of Heterocyclic Compounds:
The following diagram illustrates a typical synthetic workflow starting from this compound.
Caption: Synthetic pathways from this compound.
Role in Drug Discovery and Development
While this compound is not an active pharmaceutical ingredient itself, it serves as a critical building block in the synthesis of various biologically active molecules. Its derivatives are precursors to compounds investigated for a range of therapeutic applications. The strategic placement of the methoxy and nitro groups allows for the synthesis of substituted anilines and other intermediates that are foundational scaffolds for a variety of kinase inhibitors and other targeted therapies.
Conclusion
This compound is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures, making it a key component in the discovery and development of new therapeutic agents.
References
An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety considerations for 3-methoxy-4-nitroacetophenone, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Core Properties
3-Methoxy-4-nitroacetophenone, identified by the CAS Number 22106-39-4, is an aromatic ketone with the molecular formula C₉H₉NO₄.[1][2] Its structure features a benzene ring substituted with a methoxy group at the 3-position, a nitro group at the 4-position, and an acetyl group at the 1-position. This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 22106-39-4 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Appearance | Faint yellow solid | [3] |
| Melting Point | 71-73 °C | [3][4] |
| Boiling Point (Predicted) | 321.6 ± 22.0 °C | [3] |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [3] |
Synthesis of 3-Methoxy-4-nitroacetophenone
The primary route for the synthesis of 3-methoxy-4-nitroacetophenone is through the electrophilic aromatic substitution, specifically the nitration, of 3-methoxyacetophenone. The methoxy group is an ortho-, para-director; however, the acetyl group is a meta-director. The directing effects of these groups, combined with steric hindrance, influence the position of the incoming nitro group.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of 3-methoxy-4-nitroacetophenone.
Exemplary Experimental Protocol (Adapted from a similar nitration)
This protocol is adapted from the nitration of acetophenone and should be optimized for 3-methoxyacetophenone.
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Ice
-
Cold Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool concentrated sulfuric acid.
-
With vigorous stirring, slowly add 3-methoxyacetophenone, ensuring the temperature remains below 5°C.[5]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.[6]
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at or below 0°C.[5][6]
-
After the addition is complete, continue stirring for a short period.
-
Pour the reaction mixture onto a mixture of cracked ice and water with vigorous stirring.[6]
-
The solid product, 3-methoxy-4-nitroacetophenone, will precipitate.
-
Filter the precipitate, wash thoroughly with cold water to remove residual acid, and press as dry as possible.[6]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.[6]
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[5][6]
-
Order of Addition: Adding the acetophenone to the acid first allows for its complete dissolution and protonation, preparing it for the electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixed acids.
-
Vigorous Stirring: Ensures homogeneity and efficient heat transfer, which is critical for controlling the reaction temperature and achieving a uniform product.
-
Quenching on Ice/Water: This step serves to stop the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 3-methoxy-4-nitroacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
A singlet for the methyl protons of the acetyl group.
-
A singlet for the methyl protons of the methoxy group.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 3-methoxy-4-nitroacetophenone, characteristic absorption bands are expected for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the C-O bond of the methoxy group. An IR spectrum is available in chemical databases.[7] For the related compound 3-nitroacetophenone, the following characteristic peaks have been reported:
-
C=O stretch: 1680-1700 cm⁻¹ (strong, sharp)
-
NO₂ symmetric stretch: 1520-1560 cm⁻¹ (strong, sharp)
-
NO₂ asymmetric stretch: 1350-1380 cm⁻¹ (moderate to strong)
-
C-H aromatic stretch: 3000-3100 cm⁻¹ (medium)
Physicochemical Properties Influencing Drug Development
Solubility
The solubility of a compound is a critical determinant of its suitability for various applications, including in drug development. While specific quantitative solubility data for 3-methoxy-4-nitroacetophenone in various solvents is not widely published, information on related compounds suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents like methanol, ethanol, and acetone.[8]
Stability and Reactivity
3-Methoxy-4-nitroacetophenone is generally stable under normal laboratory conditions.[9] It should be stored in a cool, well-ventilated area.[10] In terms of reactivity, it is incompatible with strong oxidizing agents and strong bases.[11] The nitro group can be reduced to an amine, and the ketone functionality can undergo various reactions typical of carbonyl compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-methoxy-4-nitroacetophenone.
General Precautions:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid ingestion and inhalation.[9]
-
Use in a well-ventilated area.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Toxicity: Specific toxicological data, such as an LD50, for 3-methoxy-4-nitroacetophenone is not readily available. However, for the related compound 3'-nitroacetophenone, it is considered harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[12] It is prudent to handle 3-methoxy-4-nitroacetophenone with similar care.
Applications in Research and Development
3-Methoxy-4-nitroacetophenone is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. It has been used as a starting material in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1] For instance, it can be used in the synthesis of nitrophenols and nitrosamines through reduction and other reactions.[1]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties, synthesis, and handling of 3-methoxy-4-nitroacetophenone. While some experimental data is not yet widely available, the information presented here, drawn from existing literature and data on related compounds, offers a solid foundation for researchers and developers working with this chemical intermediate. As with any chemical, further in-house analysis and adherence to strict safety protocols are recommended.
References
- 1. rsc.org [rsc.org]
- 2. 4-METHOXY-3-NITROACETOPHENONE | 6277-38-9 [chemicalbook.com]
- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [amp.chemicalbook.com]
- 4. 22106-39-4 Cas No. | 3'-Methoxy-4'-nitroacetophenone | Apollo [store.apolloscientific.co.uk]
- 5. is.muni.cz [is.muni.cz]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-METHOXY-4-NITROACETOPHENONE(22106-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)ethanone for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides a detailed exploration of 1-(3-Methoxy-4-nitrophenyl)ethanone, a key chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's properties and utility.
Core Molecular and Physical Characteristics
This compound, also known as 3-Methoxy-4-nitroacetophenone, is an organic compound that serves as a valuable building block in synthetic chemistry. Its chemical structure, featuring a ketone, a methoxy group, and a nitro group on a phenyl ring, imparts a unique reactivity profile that is of significant interest in the synthesis of complex molecules.
The presence of the electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, making the compound particularly susceptible to nucleophilic substitution reactions. Conversely, the methoxy group, an electron-donating group, also influences the regioselectivity of further chemical transformations. This interplay of functional groups is a cornerstone of its synthetic utility.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| CAS Number | 22106-39-4 | [1] |
| Appearance | Faint yellow to orange solid | [2] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
Synthesis Protocol: Nitration of 3-Methoxyacetophenone
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3-methoxyacetophenone. The directing effects of the substituents on the aromatic ring are critical to the outcome of this reaction. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. This results in the preferential nitration at the C4 position, which is para to the methoxy group and meta to the acetyl group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a general method and may require optimization for scale and purity requirements.
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methoxyacetophenone to concentrated sulfuric acid while maintaining the temperature below 5°C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly over crushed ice, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the purified this compound.
Spectroscopic Characterization
Note: Experimental spectroscopic data for this specific isomer is not widely available in public databases. The following represents predicted data based on the analysis of similar compounds and foundational spectroscopic principles. Experimental verification is strongly recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The aromatic region will be particularly informative, with the coupling patterns revealing the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the carbons of the aromatic ring (with those attached to the electronegative oxygen and nitro groups shifted downfield), the methoxy carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O (Ketone) Stretch |
| ~1520 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl Ether C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can give insights into the fragmentation pattern of the molecule.
Table 3: Predicted m/z Peaks in Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 180 | High | [M - CH₃]⁺ |
| 150 | Moderate | [M - NO₂ + H]⁺ |
Synthetic Applications and Reactivity
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The functional groups present allow for a variety of chemical transformations.
References
Reactivity of the aromatic ring in 1-(3-Methoxy-4-nitrophenyl)ethanone
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 1-(3-Methoxy-4-nitrophenyl)ethanone
Abstract
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile precursor for more complex molecular architectures. The reactivity of its aromatic nucleus is governed by a complex interplay between three distinct functional groups: a strongly activating methoxy group, and two deactivating groups, nitro and acetyl. This guide provides a comprehensive analysis of the electronic landscape of the aromatic ring, predicts its reactivity towards both electrophilic and nucleophilic substitution, and offers detailed protocols and mechanistic justifications for key transformations.
The Electronic Landscape: A Tale of Competing Influences
The regioselectivity and rate of substitution reactions on the aromatic ring of this compound are not determined by a single substituent, but by the cumulative electronic effects of all three. A thorough understanding of each group's individual contribution is paramount.
-
The Methoxy Group (-OCH₃) at C3: This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+M). The lone pairs on the oxygen atom delocalize into the π-system of the ring, significantly increasing electron density at the positions ortho and para to it (C2, C4, and C6). Consequently, the methoxy group is a potent ortho, para-director.
-
The Nitro Group (-NO₂) at C4: This is one of the most powerful electron-withdrawing and deactivating groups. It exerts both a strong inductive (-I) and a strong resonance (-M) effect, pulling electron density out of the aromatic ring. This deactivation makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C2 and C6 relative to the nitro group) as the least deactivated sites for electrophilic attack. Therefore, the nitro group is a meta-director.
-
The Acetyl Group (-COCH₃) at C1: Similar to the nitro group, the acetyl group is deactivating. Its carbonyl carbon is electron-deficient, withdrawing electron density from the ring via both induction (-I) and resonance (-M). This group directs incoming electrophiles to the meta position (C3 and C5).
Synthesis of Effects and Predicted Reactivity
When these groups are present on the same ring, their directing effects must be reconciled. The powerful activating and ortho, para-directing nature of the methoxy group is the dominant influence in electrophilic aromatic substitution (EAS). However, the overall reactivity of the ring is substantially diminished by the presence of two strong deactivating groups.
The potential sites for electrophilic attack are C2, C5, and C6.
-
Position C4 is already substituted.
-
Position C5 is meta to the activating -OCH₃ group, making it highly unfavored.
-
Position C2 is ortho to the activating -OCH₃ group, but it is also ortho to the deactivating -NO₂ group, a disfavored position.
-
Position C6 is ortho to the activating -OCH₃ group and meta to both the -NO₂ and -COCH₃ deactivating groups.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Despite the overall deactivation, the directing power of the methoxy group enables selective functionalization of the C6 position. A prime example is the bromination of the aromatic ring.
Experimental Protocol: Bromination at C6
This protocol describes the synthesis of 1-(2-bromo-5-methoxy-4-nitrophenyl)ethanone, a downstream product indicating the feasibility of this reaction.
Objective: To regioselectively introduce a bromine atom at the C6 position of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (Glacial)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid. Stir until a homogenous solution is formed.
-
Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 5 minutes. NBS is chosen as a mild source of electrophilic bromine, which is crucial for preventing side reactions on a moderately deactivated ring.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: Recrystallize the crude product from ethanol to yield pure 1-(2-bromo-5-methoxy-4-nitrophenyl)ethanone.
Mechanistic Justification & Workflow
The choice of NBS and acetic acid is deliberate. Stronger brominating agents (e.g., Br₂ with a strong Lewis acid) could lead to undesired side reactions or oxidation. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, generating the required Br⁺ electrophile.
The mechanism proceeds via the classical EAS pathway, where the rate-determining step is the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex. The subsequent rapid deprotonation restores aromaticity.
Caption: Workflow for the Electrophilic Aromatic Bromination.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing properties of the nitro and acetyl groups render the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This is the basis for Nucleophilic Aromatic Substitution (SNAr), a powerful method for arene functionalization that is complementary to EAS.
Theoretical Feasibility
The SNAr mechanism requires two key features on the aromatic ring:
-
The presence of strong electron-withdrawing groups (EWGs).
-
A good leaving group (typically a halide).
The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the intermediate via resonance. This intermediate is known as a Meisenheimer complex.
In this compound, the nitro group at C4 is a potent activator for SNAr. If a leaving group were present at C1 or C3, the reaction would be highly favorable. The methoxy group itself is a poor leaving group. However, under forcing conditions, it is sometimes possible to displace a methoxy or even a nitro group, particularly when activated by other EWGs.
Hypothetical Protocol: Methoxide Displacement
Let's consider a hypothetical scenario where the target molecule is 1-(3-Chloro-4-nitrophenyl)ethanone. Here, the chloro group is meta to the acetyl group but ortho to the powerful nitro group. This arrangement is ideal for SNAr.
Objective: To displace the chlorine atom with a methoxide nucleophile.
Materials:
-
1-(3-Chloro-4-nitrophenyl)ethanone
-
Sodium Methoxide (NaOMe)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Setup: In a dry round-bottom flask, dissolve 1.0 g of 1-(3-Chloro-4-nitrophenyl)ethanone in 15 mL of anhydrous DMSO. DMSO is an excellent polar aprotic solvent for SNAr as it promotes the reactivity of the anionic nucleophile.
-
Nucleophile Addition: Add 1.2 equivalents of sodium methoxide.
-
Reaction: Heat the mixture to 100°C for 1 hour. The reaction is typically rapid due to the strong activation by the nitro group.
-
Workup: Cool the reaction and pour it into 100 mL of dilute HCl. This neutralizes any remaining methoxide.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
SNAr Mechanism Visualization
The addition of the nucleophile is the rate-limiting step, as it temporarily disrupts the aromaticity of the ring to form the Meisenheimer complex. The departure of the leaving group is fast, as it restores the highly stable aromatic system.
Caption: The Addition-Elimination Mechanism of SNAr.
Summary and Outlook
The aromatic ring of this compound possesses a dualistic reactivity profile.
-
For Electrophilic Aromatic Substitution: The ring is deactivated overall, but the powerful ortho, para-directing methoxy group selectively activates the C6 position, enabling controlled functionalization.
-
For Nucleophilic Aromatic Substitution: The ring is highly electron-poor due to the nitro and acetyl groups, making it a prime candidate for SNAr reactions, provided a suitable leaving group is present at a position activated by the nitro group.
This predictable, yet nuanced, reactivity makes this compound and its derivatives valuable platforms in medicinal chemistry and materials science. By strategically choosing between electrophilic or nucleophilic reaction conditions, chemists can leverage this molecule to construct complex, highly functionalized aromatic systems, paving the way for the development of novel pharmaceuticals and advanced materials.
Electron-donating and withdrawing effects in 1-(3-Methoxy-4-nitrophenyl)ethanone
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 1-(3-Methoxy-4-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the intramolecular electronic effects within this compound, a molecule featuring a complex interplay of electron-donating and electron-withdrawing substituents. We will dissect the competing inductive and resonance effects of the methoxy, nitro, and acetyl groups, elucidating their collective impact on the electron density distribution of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals, offering theoretical grounding, practical experimental protocols for synthesis and characterization, and computational workflows to visualize and quantify these electronic phenomena. By integrating fundamental principles with actionable methodologies, this document serves as a robust resource for understanding and predicting the reactivity, stability, and potential biological activity of polysubstituted aromatic compounds.
Introduction
The electronic landscape of an aromatic ring is fundamental to its chemical reactivity and physical properties. Substituents dramatically alter this landscape by either donating or withdrawing electron density, thereby influencing the molecule's behavior in chemical reactions and biological systems. In the field of drug development, modulating these electronic effects is a cornerstone of rational drug design, impacting everything from receptor binding affinity to metabolic stability.
This compound (CAS 22106-39-4) presents a compelling case study.[1] It is a trifunctionalized benzene derivative where three distinct groups—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a moderately electron-withdrawing acetyl group—are strategically positioned. This arrangement creates a "push-pull" system, where the electronic effects are in direct competition and cooperation, leading to a nuanced distribution of charge across the molecule. Understanding this interplay is critical for predicting its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack, and for designing derivatives with tailored properties.
Chapter 1: A Theoretical Framework of Substituent Electronic Effects
The influence of a substituent on the electron density of a benzene ring is governed by two primary mechanisms: the inductive effect and the resonance effect.[2]
The Inductive Effect (I)
The inductive effect is the transmission of charge through sigma (σ) bonds, originating from the electronegativity difference between atoms.[2][3]
-
-I Effect (Electron-Withdrawing): Substituents more electronegative than carbon, such as oxygen, nitrogen, and halogens, pull electron density away from the ring through the σ-bond framework.[2] This deactivates the ring towards electrophilic attack.
-
+I Effect (Electron-Donating): Less electronegative groups, such as alkyl groups, donate electron density through σ-bonds, activating the ring.[3]
The Resonance Effect (R or M)
The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. This occurs when the substituent has p-orbitals or lone pairs that can overlap with the π-system of the ring.[2][3]
-
+R Effect (Electron-Donating): Substituents with lone pairs of electrons adjacent to the ring (e.g., -OH, -OR, -NH2) can donate this electron density into the π-system.[3][4] This strongly increases electron density, particularly at the ortho and para positions, activating the ring towards electrophilic attack.[3][5]
-
-R Effect (Electron-Withdrawing): Substituents containing π-bonds to electronegative atoms (e.g., -NO2, -C=O, -CN) can withdraw electron density from the aromatic ring through conjugation.[3] This effect also operates primarily at the ortho and para positions, deactivating the ring.
Quantifying Electronic Effects: Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[6][7] The substituent constant, sigma (σ), reflects the electron-donating or withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effect |
| -OCH₃ (Methoxy) | +0.11 | -0.24 | +R >> -I |
| -NO₂ (Nitro) | +0.73 | +0.78 | -R, -I |
| -C(=O)CH₃ (Acetyl) | +0.38 | +0.50 | -R, -I |
Data adapted from Schwarzenbach et al. and other sources.[8][9]
Chapter 2: Dissecting the Substituents of this compound
The net electronic effect on the aromatic ring is a vector sum of the individual contributions from each substituent.
-
Acetyl Group (-C(=O)CH₃) at C1: This group is moderately electron-withdrawing. It exerts a -I effect due to the electronegative oxygen and a -R effect by delocalizing the ring's π-electrons onto the carbonyl oxygen. It is a deactivating group and a meta-director.[10]
-
Methoxy Group (-OCH₃) at C3: This group presents competing effects. Oxygen's high electronegativity results in a -I effect, pulling electron density away.[4] However, the lone pairs on the oxygen atom participate in resonance, creating a powerful +R effect that donates significant electron density into the ring, primarily at the positions ortho and para to it (C2, C4, and C6).[4][5] Overall, the +R effect dominates, making the methoxy group an activator and an ortho, para-director.[4]
-
Nitro Group (-NO₂) at C4: This is one of the strongest electron-withdrawing groups. It exhibits both a strong -I effect and a strong -R effect, significantly reducing the electron density of the ring.[10] It is a powerful deactivating group and a meta-director.
Chapter 3: The Synergistic and Antagonistic Interplay
In this compound, these groups create a fascinating electronic push-pull system.
-
Push-Pull Mechanism: The methoxy group at C3 "pushes" electron density into the ring via its +R effect. This donation is directed towards C2, C4, and C6. Simultaneously, the nitro group at C4 and the acetyl group at C1 "pull" electron density out of the ring.
-
Resonance Analysis: The powerful +R effect of the methoxy group is in direct conjugation with the -R effect of the nitro group at the para position relative to it. This creates a highly polarized system where electron density flows from the methoxy group through the ring to the nitro group. The acetyl group further withdraws density, primarily through induction from its position.
The diagram below illustrates the dominant resonance contributor that highlights this push-pull delocalization.
Caption: Dominant push-pull resonance interaction.
This electronic arrangement makes the C5 and C6 positions the most electron-deficient (after the substituted carbons), while the C2 position retains relatively higher electron density due to the ortho-directing nature of the methoxy group.
Chapter 4: Experimental & Computational Validation
Theoretical principles must be validated through empirical data. Here, we outline protocols for the synthesis, characterization, and computational analysis of the target molecule.
Synthesis Protocol: Nitration of 3-Methoxyacetophenone
This protocol describes a common method for the synthesis of this compound. The causality behind this choice is the powerful activating and ortho, para-directing effect of the methoxy group, which directs the incoming electrophile (NO₂⁺) to the C4 position.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyacetophenone (1 equivalent) in acetic anhydride (5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-salt bath. Rationale: Nitration is a highly exothermic reaction; maintaining a low temperature is crucial to prevent over-nitration and side product formation.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours to allow the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and water (20 volumes). Stir until the ice has melted completely. Rationale: This step quenches the reaction and precipitates the organic product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.
Spectroscopic Characterization
Spectroscopy provides direct evidence of the electronic environment.
-
¹H NMR Spectroscopy: The chemical shifts (δ) of the aromatic protons are highly indicative of the electron density at their respective carbon atoms. Protons in electron-rich environments are shielded and appear at a lower δ (upfield), while those in electron-deficient areas are deshielded and appear at a higher δ (downfield). We would predict the proton at C2 to be the most upfield among the aromatic protons.
-
¹³C NMR Spectroscopy: Similarly, the chemical shifts of the aromatic carbons will reflect the electron density. The carbon atoms C1, C3, and C4 will show distinct shifts due to direct attachment to the substituents.
-
Infrared (IR) Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration of the acetyl group is sensitive to the electronic effects of the ring. Strong electron-withdrawing groups on the ring tend to increase the C=O stretching frequency.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations offer powerful insights into the electronic structure.[11]
Workflow Diagram:
Caption: DFT workflow for electronic structure analysis.
Methodology:
-
Structure Preparation: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute molecular orbitals and the electrostatic potential.
-
Visualization:
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Electron-rich regions (e.g., around the oxygens of the nitro and acetyl groups) will be colored red, while electron-poor regions (e.g., hydrogens) will be blue. This provides a clear, qualitative picture of the electronic effects.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. Electron-withdrawing groups typically lower the energy of both orbitals.[12]
-
Conclusion
The electronic character of this compound is a product of the complex and fascinating interplay between its three substituents. The electron-donating methoxy group (+R > -I) acts in opposition to the strongly electron-withdrawing nitro and acetyl groups (-R, -I). This push-pull dynamic creates a highly polarized aromatic system with distinct regions of high and low electron density. This detailed understanding, validated by both experimental and computational methods, is not merely an academic exercise. It provides the predictive power necessary for scientists in drug discovery and materials science to rationally design novel molecules with precisely tuned electronic properties, ultimately enabling the development of more effective therapeutics and advanced materials.
References
- 1. This compound price & availability - MOLBASE [molbase.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. global.oup.com [global.oup.com]
- 9. Hammett substituent constants [stenutz.eu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. echemcom.com [echemcom.com]
The Strategic Utility of 1-(3-Methoxy-4-nitrophenyl)ethanone in Contemporary Drug Discovery
A Technical Guide for Medicinal Chemists and Organic Synthesis Professionals
Introduction: Identifying a Versatile Synthetic Scaffolding
In the landscape of modern medicinal chemistry, the identification and strategic utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 1-(3-Methoxy-4-nitrophenyl)ethanone, a substituted acetophenone, represents a key building block with significant potential in the synthesis of a diverse range of bioactive molecules. Its unique arrangement of functional groups—a ketone, a nitro group, and a methoxy group on an aromatic ring—provides a rich platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, characterization, and, most importantly, the potential research applications of this valuable compound. As Senior Application Scientists, our focus is not merely on the "what" but the "why"—elucidating the causal relationships behind experimental choices and highlighting the strategic advantages this molecule offers in the synthesis of complex molecular architectures.
Core Attributes of this compound
The strategic value of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but, more importantly, is readily reduced to a primary amine. This transformation is a gateway to a vast array of subsequent reactions. The ketone functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds, while the methoxy group can influence the electronic properties of the molecule and, in some cases, can be a site for demethylation to reveal a phenol.
| Property | Value | Source |
| CAS Number | 22106-39-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |
| Synonyms | 3-Methoxy-4-nitroacetophenone, 4-Acetyl-2-methoxynitrobenzene | --INVALID-LINK-- |
Synthesis and Characterization: A Protocol for Reliable Production
The most common and efficient method for the synthesis of this compound is the nitration of 3-methoxyacetophenone. The methoxy group is an ortho-, para-directing group, and the acetyl group is a meta-directing group. Therefore, the nitration of 3-methoxyacetophenone will predominantly yield the 4-nitro and 6-nitro isomers. The 4-nitro isomer, our target compound, is often the major product due to steric hindrance at the 6-position.
Experimental Protocol: Nitration of 3-Methoxyacetophenone
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxyacetophenone (1 equivalent).
-
Cool the flask in an ice bath to 0°C and slowly add concentrated sulfuric acid (3 equivalents) while maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0°C.
-
Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Recrystallization: This purification technique is effective for obtaining a highly pure solid product by separating it from soluble impurities and isomeric byproducts.
Characterization
-
¹H NMR: Expect signals for the methoxy protons (singlet, ~3.9-4.0 ppm), the acetyl protons (singlet, ~2.6 ppm), and three aromatic protons with distinct splitting patterns.
-
¹³C NMR: Expect signals for the carbonyl carbon (~195-200 ppm), the methoxy carbon (~56 ppm), the acetyl methyl carbon (~26 ppm), and six distinct aromatic carbon signals.
-
IR Spectroscopy: Expect characteristic peaks for the carbonyl group (C=O) around 1680 cm⁻¹, the nitro group (N-O) stretches around 1520 and 1350 cm⁻¹, and C-O stretches for the methoxy group.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 195.
Potential Research Applications: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The reduction of the nitro group to an amine is the key transformation that unlocks its potential.
Catalytic Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental and highly efficient transformation. Catalytic hydrogenation or transfer hydrogenation are the methods of choice for this reduction, offering high yields and clean reactions.
Caption: Reduction of the nitro group to a primary amine.
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
Palladium on Carbon (10 wt%)
-
Ammonium Formate
-
Methanol
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add palladium on carbon (5-10 mol%).
-
Add ammonium formate (4-5 equivalents) in portions to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Amino-3-methoxyphenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.
Causality of Experimental Choices:
-
Palladium on Carbon: A highly efficient and reusable heterogeneous catalyst for hydrogenation reactions.
-
Ammonium Formate: A convenient and safer alternative to gaseous hydrogen as a hydrogen source for transfer hydrogenation.
Application in the Synthesis of Quinolines: The Friedländer Annulation
The resulting 1-(4-Amino-3-methoxyphenyl)ethanone is a perfect precursor for the synthesis of substituted quinolines via the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, followed by cyclization and dehydration to form the quinoline ring.
Caption: Synthesis of quinolines via Friedländer annulation.
Mechanism of the Friedländer Annulation:
The reaction can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). In both cases, the initial step is the formation of a new carbon-carbon bond, followed by cyclization and dehydration.
A Potential Pathway to Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. A particularly relevant application for derivatives of this compound is in the synthesis of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[4][5][6] The development of potent and selective GSK-3β inhibitors is an active area of research.[4][5]
The substituted quinoline core, which can be readily synthesized from this compound, can serve as a foundational scaffold for the elaboration of GSK-3β inhibitors. The methoxy group and the positions on the newly formed ring provide handles for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a strategically important synthetic intermediate with significant potential for the discovery of novel bioactive molecules. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for medicinal chemists. The ability to readily access the corresponding aminoketone opens the door to the efficient construction of privileged heterocyclic scaffolds, such as quinolines, which are central to the development of therapeutics targeting a wide range of diseases, including neurodegenerative disorders like Alzheimer's. As the demand for novel and effective drugs continues to grow, the strategic use of such well-positioned chemical building blocks will be instrumental in accelerating the pace of drug discovery.
References
- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of 3-methoxy-4-nitroacetophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, and its crucial role in modern organic and pharmaceutical chemistry.
Introduction: A Versatile Building Block
3-Methoxy-4-nitroacetophenone, with the chemical formula C₉H₉NO₄, is a nitrated aromatic ketone that has garnered significant interest as a versatile precursor in the synthesis of more complex molecules.[1] Its strategic placement of methoxy, nitro, and acetyl functional groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox. This guide will explore the origins of this compound, from its initial discovery to the evolution of its synthesis, and highlight its applications, particularly in the pharmaceutical industry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 3-methoxy-4-nitroacetophenone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22106-39-4 | [1][2][3] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Faint Yellow Solid | |
| Melting Point | 71-73 °C | |
| Storage | 10°C - 25°C, in a well-closed container | [1] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures for 3-methoxy-4-nitroacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-methoxy-4-nitroacetophenone is a key tool for its identification. The distinct chemical environments of the protons result in a characteristic set of signals. A publicly available ¹H NMR spectrum confirms the structure of this compound.[4]
¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in 3-methoxy-4-nitroacetophenone will produce a distinct signal, allowing for confirmation of the compound's structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-methoxy-4-nitroacetophenone will exhibit characteristic absorption bands corresponding to the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the methoxy group (C-O), and the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure.
Historical Perspective and Discovery
While the precise moment of the first synthesis of 3-methoxy-4-nitroacetophenone is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of nitration chemistry in the late 19th and early 20th centuries. The nitration of aromatic compounds, including substituted acetophenones, was a well-established practice during this period.
Early methods for the synthesis of nitroacetophenones, such as the nitration of acetophenone itself, were developed to produce various isomers.[5] These foundational techniques laid the groundwork for the synthesis of more complex derivatives like 3-methoxy-4-nitroacetophenone. The synthesis of related compounds, such as m-nitroacetophenone, has been documented in established resources like Organic Syntheses, highlighting the historical importance of this class of compounds.[5]
The impetus for synthesizing compounds like 3-methoxy-4-nitroacetophenone likely arose from the desire to create novel chemical entities for use as intermediates in the burgeoning dye and pharmaceutical industries. The specific substitution pattern of this molecule offers unique reactivity that would have been of interest to chemists exploring new synthetic pathways.
Synthesis of 3-Methoxy-4-nitroacetophenone: Methodologies and Mechanisms
The primary route for the synthesis of 3-methoxy-4-nitroacetophenone is through the electrophilic nitration of 3-methoxyacetophenone. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.
Core Synthesis Pathway: Nitration of 3-Methoxyacetophenone
The synthesis involves the reaction of 3-methoxyacetophenone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The directing effects of the substituents on the aromatic ring of 3-methoxyacetophenone are crucial in determining the position of nitration. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. In this case, the strong activating effect of the methoxy group directs the incoming nitronium ion to the positions ortho and para to it. The position para to the methoxy group is blocked by the acetyl group, and one of the ortho positions is sterically hindered. Therefore, the primary product of the reaction is 3-methoxy-4-nitroacetophenone.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-methoxy-4-nitroacetophenone, based on established procedures for the nitration of acetophenone derivatives.[5][6]
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol or Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to a temperature of 0-5 °C.
-
Slowly add 3-methoxyacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid product, 3-methoxy-4-nitroacetophenone, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure 3-methoxy-4-nitroacetophenone.
-
Dry the purified product in a vacuum oven.
Self-Validating System:
-
Temperature Control: Maintaining a low temperature throughout the reaction is critical to prevent over-nitration and the formation of byproducts.
-
Slow Addition: The slow, dropwise addition of the nitrating agent ensures that the reaction is controlled and prevents a dangerous exothermic reaction.
-
Purification: Recrystallization is a crucial step to remove any isomeric impurities or unreacted starting material, ensuring the high purity of the final product.
Applications in Research and Industry
3-Methoxy-4-nitroacetophenone serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the reactivity of its functional groups, which can be selectively modified to build more complex molecular architectures.
Pharmaceutical Synthesis
While specific, high-profile drugs directly synthesized from 3-methoxy-4-nitroacetophenone are not widely publicized, its structural motifs are present in many biologically active molecules. Nitroacetophenones, in general, are important precursors in pharmaceutical manufacturing.[7][8][9][10][11] The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals, and the ketone can be used in a variety of carbon-carbon bond-forming reactions.
The reduction of the nitro group in 3-methoxy-4-nitroacetophenone would yield 4-amino-3-methoxyacetophenone, a compound with a substitution pattern found in several classes of drugs. The amino group can then be further functionalized to introduce a wide range of substituents, allowing for the synthesis of a library of compounds for drug discovery programs.
Organic Synthesis
Beyond its potential in pharmaceutical applications, 3-methoxy-4-nitroacetophenone is a useful building block in general organic synthesis. It can be used in reactions such as:
-
Reductive Amination: The ketone can be converted to an amine through reductive amination.
-
Condensation Reactions: The acetyl group can participate in aldol and Claisen-Schmidt condensations to form larger molecules.[12]
-
Heterocyclic Synthesis: The functional groups on the molecule can be utilized to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.
Conclusion
3-Methoxy-4-nitroacetophenone, a product of the rich history of aromatic chemistry, continues to be a relevant and valuable compound for the modern chemist. Its straightforward synthesis via electrophilic nitration and the versatile reactivity of its functional groups make it an important intermediate in the pursuit of novel pharmaceuticals and complex organic molecules. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a foundation for researchers and developers working with this important chemical building block.
References
- 1. 3-Methoxy-4-nitroacetophenone | 22106-39-4 | FM67840 [biosynth.com]
- 2. 22106-39-4 Cas No. | 3'-Methoxy-4'-nitroacetophenone | Apollo [store.apolloscientific.co.uk]
- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [chemicalbook.com]
- 4. 3-METHOXY-4-NITROACETOPHENONE(22106-39-4) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. is.muni.cz [is.muni.cz]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. jocpr.com [jocpr.com]
Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone in common solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 22106-39-4)[1][2]. As a key intermediate in the synthesis of diverse pharmaceutical compounds, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with predictive analysis based on data from structurally analogous compounds to offer a detailed solubility profile. Furthermore, it outlines a standardized experimental protocol for empirical determination and validation of this data in a laboratory setting.
Introduction to this compound
This compound is an aromatic ketone containing a nitro group and a methoxy group on the phenyl ring. Its molecular structure, featuring a combination of polar and non-polar moieties, dictates its physicochemical properties, including its solubility in various media. This compound and its isomers serve as versatile building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other heterocyclic systems with significant biological activity[3]. Accurate solubility data is a prerequisite for its effective use, impacting everything from reaction kinetics in solution-phase synthesis to the feasibility of crystallization for purification.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 3'-Methoxy-4'-nitroacetophenone |
| CAS Number | 22106-39-4[1] |
| Molecular Formula | C₉H₉NO₄[1] |
| Molecular Weight | 195.17 g/mol [1][4] |
Critical Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][6]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[6]
-
Ingestion: May be harmful if swallowed.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The structure of this compound presents several functional groups that influence its solubility profile.
-
Polar Groups: The nitro group (-NO₂) is strongly polar and electron-withdrawing. The acetyl group (-C(O)CH₃) is also polar. These groups can participate in dipole-dipole interactions with polar solvents.
-
Hydrogen Bond Acceptors: The oxygen atoms in the nitro, methoxy, and acetyl groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.
-
Non-polar Moiety: The benzene ring is non-polar and hydrophobic. This region favors interactions with non-polar solvents through van der Waals forces.
The overall solubility in a given solvent is a balance between the contributions of these polar and non-polar regions. We can predict that the compound will be more soluble in polar organic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding than in either highly non-polar solvents or water. Solubility in water is expected to be low because the hydrophobic benzene ring constitutes a significant portion of the molecule, outweighing the influence of the polar groups.[10]
Predicted Solubility Profile
Direct, quantitative solubility data for this compound is limited. However, by analyzing data from closely related isomers and analogues, a reliable predictive profile can be constructed. For instance, the structurally similar 1-(4-Methoxy-2-nitrophenyl)ethanone is reported to be soluble in polar aprotic solvents like acetone and chloroform, while being practically insoluble in water.[11] Studies on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone show the highest mole fraction solubility in solvents like acetone and 1,4-dioxane, with lower solubility in alcohols and acetonitrile.[12]
Based on these principles and available data, the following solubility profile is predicted:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic benzene ring counteracts the polarity of the functional groups.[10][11] |
| Methanol | Moderate | Capable of hydrogen bonding, but the non-polar character limits high solubility.[12] | |
| Ethanol | Moderate | Similar to methanol; solubility may decrease slightly as the alkyl chain length increases.[12] | |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ketone and nitro groups.[11][12] |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions.[11] | |
| N,N-Dimethylformamide (DMF) | High | A common polar aprotic solvent for nitroaromatic compounds.[11] | |
| Acetonitrile | Moderate to Low | Less polar than other aprotic solvents, resulting in lower solubility.[12] | |
| Chloroform (CHCl₃) | High | A polar organic solvent effective at dissolving moderately polar compounds.[11] | |
| Non-Polar | Toluene | Low | The compound's polarity is too high for significant solubility in aromatic hydrocarbons.[12] |
| Hexane / Heptane | Very Low / Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome solute-solute interactions. |
Experimental Protocol for Solubility Determination
To validate the predicted profile, a systematic experimental approach is necessary. The following protocol outlines both a qualitative screening and a quantitative determination method. This workflow is based on established laboratory procedures for organic compounds.[13][14][15]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for systematic solubility testing.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
A. Qualitative Screening
-
Accurately weigh approximately 5 mg of this compound into a small glass test tube or vial.[13]
-
Add 0.5 mL of the selected solvent to the vial.
-
Cap the vial securely and vortex vigorously for 60 seconds.[14]
-
Allow the vial to stand for at least 3 minutes.
-
Visually inspect the mixture against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid material appears unchanged.[14]
-
-
Record the observation and repeat the process for each solvent to be tested.
B. Quantitative Determination (Shake-Flask Method) This method is considered the gold standard for determining equilibrium solubility.[16]
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial (e.g., 20 mg in 5 mL). The presence of undissolved solid at the end is crucial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to rest so that the excess solid can settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best to centrifuge the sample and then filter it through a 0.45 µm filter.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the concentration of the compound in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Visualizing Molecular Interactions
The predicted solubility can be understood by visualizing the potential intermolecular forces between the solute and different solvent types.
Caption: Solute-solvent interaction map.
Conclusion
This compound is a moderately polar compound whose solubility is dictated by a balance of strong polar groups and a non-polar aromatic ring. It is predicted to have high solubility in polar aprotic solvents such as acetone, DMSO, and chloroform, moderate solubility in alcohols, and very low solubility in water and non-polar hydrocarbons. This guide provides both a theoretical foundation for understanding these properties and a robust experimental protocol for their empirical validation. This information is essential for chemists and pharmaceutical scientists working with this valuable synthetic intermediate.
References
- 1. molbase.com [molbase.com]
- 2. 22106-39-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synerzine.com [synerzine.com]
- 9. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-(3-Methoxy-4-nitrophenyl)ethanone in the Synthesis of Medicinally Relevant Heterocycles
Abstract
This technical guide details the strategic application of 1-(3-methoxy-4-nitrophenyl)ethanone as a pivotal starting material for the synthesis of complex heterocyclic scaffolds. The inherent functionalities of this molecule—a reactive ketone, an electron-donating methoxy group, and a versatile nitro group—provide a powerful platform for constructing quinoline and indole frameworks, which are core components of numerous pharmaceutical agents.[1][2] This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and mechanistic pathways, offering researchers a comprehensive resource for leveraging this versatile chemical building block in drug discovery and development programs.
Introduction: A Multifunctional Building Block
This compound is a highly functionalized aromatic ketone. Its utility in heterocyclic synthesis is primarily derived from the strategic placement of its three key functional groups:
-
The Acetyl Group (-COCH₃): The carbonyl and α-methyl protons provide reactive sites for condensation and halogenation reactions, forming the foundation of ring-closure strategies.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group can direct electrophilic substitution. More importantly, it serves as a synthetic precursor to an amino group via reduction, a critical transformation that unlocks pathways like the Friedländer annulation.
-
The Methoxy Group (-OCH₃): As an electron-donating group, it influences the reactivity of the aromatic ring and can impact the biological activity of the final heterocyclic product.
The strategic interplay of these groups allows for the regioselective and efficient construction of diverse heterocyclic systems, particularly quinolines and indoles, which are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3][4]
Part 1: Synthesis of Substituted Quinolines via Reductive Cyclization and Friedländer Annulation
A primary application of this compound is in the synthesis of substituted quinolines. The strategy involves a two-step sequence: the selective reduction of the nitro group to form a crucial ortho-amino acetophenone intermediate, followed by a classical Friedländer annulation reaction.
Causality and Mechanism
The Friedländer synthesis is an acid or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or β-ketoester).[5] The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration (aromatization) to yield the quinoline ring system.[6][7] The reduction of the nitro group in the starting material is the key step that unmasks the nucleophilic amino group required for the initial condensation.
Workflow Visualization
Caption: Workflow for quinoline synthesis.
Experimental Protocols
Protocol 1: Selective Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, a common and effective method for this transformation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Slowly add concentrated HCl (5.0-6.0 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of 10 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-Amino-3-methoxyphenyl)ethanone.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O / HCl | A classic, reliable method for selective nitro group reduction in the presence of a ketone. |
| Solvent | Ethanol | Good solubility for the starting material and intermediate. |
| Temperature | Reflux (80-90 °C) | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Work-up | Basic (NaOH) | Neutralizes the acid and precipitates tin salts, allowing for extraction of the amine product. |
| Typical Yield | 80-95% | This method is generally high-yielding. |
Protocol 2: Microwave-Assisted Friedländer Annulation
This protocol utilizes the synthesized amino-ketone intermediate and an active methylene compound to form a quinoline derivative under microwave irradiation, which often accelerates the reaction.[7]
Materials:
-
1-(4-Amino-3-methoxyphenyl)ethanone (from Protocol 1)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
Place 1-(4-Amino-3-methoxyphenyl)ethanone (1.0 eq) into a 10 mL microwave synthesis vial.
-
Add the active methylene compound (e.g., ethyl acetoacetate, 1.2 eq).
-
Add glacial acetic acid (2-3 mL) to act as both a solvent and an acid catalyst.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 10-30 minutes.
-
Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude quinoline product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
| Active Methylene Compound | Resulting Quinoline Product |
| Ethyl acetoacetate | Ethyl 2,7-dimethyl-6-methoxyquinoline-3-carboxylate |
| Acetylacetone | 3-Acetyl-2,7-dimethyl-6-methoxyquinoline |
| Cyclohexanone | 8-Methoxy-9-methyl-1,2,3,4-tetrahydroacridine |
| Acetophenone | 8-Methoxy-7-methyl-2-phenylquinoline |
Part 2: Synthesis of Substituted Indoles via Bischler-Möhlau Synthesis
The Bischler-Möhlau indole synthesis is a classic method for preparing 2-arylindoles.[8][9] The strategy involves the reaction of an α-halo-acetophenone with an excess of an aniline. For this compound, this requires a preliminary α-halogenation step.
Causality and Mechanism
The reaction mechanism is complex but is understood to proceed through several key steps.[10][11] First, the α-bromo ketone reacts with two molecules of aniline to form an α-arylamino-ketone intermediate. This intermediate then undergoes an electrophilic cyclization, facilitated by the acidic conditions generated from aniline hydrobromide. Subsequent aromatization and tautomerization yield the final indole product. The harsh conditions traditionally required have led to the development of milder, modern alternatives, including microwave-assisted methods.[11]
Mechanism Visualization
References
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. nveo.org [nveo.org]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 9. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
Application Notes: 1-(3-Methoxy-4-nitrophenyl)ethanone - A Strategic Precursor for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1-(3-Methoxy-4-nitrophenyl)ethanone as a versatile and crucial precursor for synthesizing a diverse range of potent kinase inhibitors. We will explore the inherent chemical logic of this starting material, provide detailed, validated protocols for its transformation, and discuss its application in targeting key oncogenic signaling pathways.
Introduction: The Rationale for a Privileged Precursor
The quest for selective and potent kinase inhibitors often begins with the selection of a starting material that offers both a solid foundation and versatile handles for chemical elaboration. This compound is such a precursor. Its structure is not arbitrary; each functional group serves a strategic purpose in the multi-step synthesis towards complex inhibitor scaffolds.
-
The nitro group is a key functional handle. It is a moderately deactivating group that can direct electrophilic aromatic substitution, but its true value lies in its facile reduction to an aniline. This aniline moiety is a cornerstone of many Type I and Type II kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.[1]
-
The methoxy group is an important pharmacophore that can significantly influence a molecule's properties.[2][3] It can enhance ligand-target binding through specific interactions, improve physicochemical properties like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][3] Its position meta to the nitro group influences the electronics of the ring and the reactivity of the adjacent positions.
-
The acetyl group provides a reactive site for further modifications, such as the formation of heterocyclic rings (e.g., pyrazoles, pyridines), which are common structural motifs in kinase inhibitors.[4]
This combination of features makes this compound a highly valuable and cost-effective starting point for building libraries of potential kinase inhibitors for screening and lead optimization.
Physicochemical and Structural Data
A clear understanding of the precursor's properties is essential for experimental design.
| Property | Value | Reference |
| IUPAC Name | 1-(3-Methoxy-5-nitrophenyl)ethanone | [5] |
| CAS Number | 85276-69-3 | [5][6] |
| Molecular Formula | C₉H₉NO₄ | [5][6] |
| Molecular Weight | 195.17 g/mol | [5][6] |
| Appearance | Solid (Typical) | N/A |
| Polar Surface Area | 72.1 Ų | [5] |
Synthetic Workflow: From Precursor to Kinase Inhibitor Core
The transformation of this compound into a functional kinase inhibitor scaffold typically follows a logical, multi-step pathway. The workflow below illustrates a common and highly effective strategy involving nitro reduction followed by a palladium-catalyzed cross-coupling reaction to build the core structure.
Caption: General synthetic workflow from the precursor to a core kinase inhibitor scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations. These are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Reduction of the Nitro Group to Form 1-(4-Amino-3-methoxyphenyl)ethanone
Rationale: The conversion of the aromatic nitro group to an amine is the critical activating step, preparing the molecule for coupling reactions. While various methods exist (e.g., SnCl₂, H₂/Pd-C), the use of sodium borohydride with a nickel catalyst offers a milder and often more functional-group-tolerant alternative.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) (0.04 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.
-
Add Ni(PPh₃)₄ (0.04 eq) to the solution and stir for 5 minutes at room temperature.
-
Carefully add sodium borohydride (2.0 eq) portion-wise over 10-15 minutes. An effervescence may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 20-40 minutes.[1]
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-(4-Amino-3-methoxyphenyl)ethanone, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if purity is deemed sufficient by TLC and ¹H NMR.
Validation:
-
¹H NMR: Expect the disappearance of nitro-aromatic proton signals and the appearance of a broad singlet corresponding to the -NH₂ protons, along with characteristic shifts in the aromatic protons.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₉H₁₁NO₂ = 165.19 g/mol ).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[7] In this context, it allows for the coupling of an aryl halide (representing one part of the inhibitor) with an organoboron species (the other part). This protocol details the coupling of the synthesized aniline with a heteroaryl boronic acid, a common strategy for building inhibitor scaffolds that mimic the adenine region of ATP.
Materials:
-
1-(4-Amino-3-methoxyphenyl)ethanone (assuming conversion to the corresponding aryl bromide/halide, or using a partner with the boronic acid)
-
Alternative (more common strategy): 4-Bromo-2-methoxyaniline (1.0 eq)
-
Substituted Heteroaryl Boronic Acid (e.g., Pyrimidine-5-boronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 10:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Set up a round-bottom flask equipped with a condenser and magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
To the flask, add the aryl halide (e.g., 4-Bromo-2-methoxyaniline, 1.0 eq), the boronic acid partner (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Add the degassed solvent system (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor core.
Validation:
-
¹H NMR & ¹³C NMR: Confirm the structure of the coupled product, observing signals from both coupled fragments.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized molecule.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8][9]
Application in Kinase Signaling Pathways
Scaffolds derived from this compound are precursors to inhibitors targeting a range of important kinase families. For instance, the resulting anilino-pyrimidine or anilino-quinazoline cores are prevalent in inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[4][10][11] These kinases are critical nodes in signaling pathways that drive cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a representative kinase inhibitor.
By inhibiting a kinase like EGFR, these compounds can block downstream signaling through the RAS-RAF-MEK-ERK pathway, thereby halting the uncontrolled cell proliferation that characterizes many cancers. The specific substitutions made during the synthesis, originating from the versatile precursor, will determine the inhibitor's potency and selectivity profile against different kinases.
Conclusion
This compound represents more than just a simple starting material; it is a strategically designed precursor that provides an efficient and logical entry point into the synthesis of sophisticated kinase inhibitors. The combination of a reducible nitro group, a modulating methoxy substituent, and a reactive acetyl handle offers medicinal chemists a robust platform for generating diverse compound libraries. The protocols and rationale outlined in this document provide a solid foundation for researchers to leverage this valuable building block in the ongoing development of next-generation targeted therapies.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | C9H9NO4 | CID 15579470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Reduction of the Nitro Group in 1-(3-Methoxy-4-nitrophenyl)ethanone
Abstract
This document provides a detailed guide for the selective reduction of the nitro group in 1-(3-Methoxy-4-nitrophenyl)ethanone to yield 1-(4-amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This application note explores various methodologies, focusing on catalytic hydrogenation and chemical reduction, to achieve high selectivity and yield while preserving the ketone functionality. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Synthetic Importance of 1-(4-amino-3-methoxyphenyl)ethanone
The selective reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis.[1] The resulting aromatic amines are crucial building blocks for a wide array of valuable compounds, including dyes, agricultural chemicals, and pharmaceuticals.[2] Specifically, the reduction of this compound to 1-(4-amino-3-methoxyphenyl)ethanone is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). The challenge lies in selectively reducing the nitro group in the presence of a ketone, a functional group also susceptible to reduction.[3][4] This guide will address this challenge by presenting robust and selective protocols.
Strategic Approaches to Selective Nitro Group Reduction
Two primary strategies are widely employed for the reduction of aromatic nitro groups: catalytic hydrogenation and chemical reduction.[5] The choice between these methods depends on several factors, including the presence of other reducible functional groups, desired selectivity, scalability, and cost.
Catalytic Hydrogenation: A Clean and Efficient Method
Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[6] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6][7]
Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The aromatic nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms to form the corresponding amine.[8][9]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the standard procedure for the reduction of this compound using 10% Pd/C as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).[10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-amino-3-methoxyphenyl)ethanone.
Optimization and Troubleshooting:
-
Solvent Choice: Methanol and ethanol are common solvents for this reaction. The choice may influence reaction rate and solubility.[11]
-
Catalyst Loading: While 5-10 mol% is standard, optimizing the catalyst loading can improve cost-effectiveness.
-
Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and the catalyst is active. Gentle heating may be required in some cases.
-
Side Reactions: Over-reduction of the ketone to an alcohol is a potential side reaction, though generally slow under these conditions.[8] Careful monitoring is key.
Chemical Reduction: A Versatile Alternative
Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when other reducible functional groups that are sensitive to hydrogenation are present.[12] Reagents like tin(II) chloride (SnCl₂) and iron (Fe) in acidic media are effective for the selective reduction of nitro groups.[6]
Mechanism of Tin(II) Chloride Reduction: The reduction with SnCl₂ in an acidic medium involves a series of single electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV).[12][13] The acidic environment provides the necessary protons for the reaction.[14]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol details the reduction of this compound using tin(II) chloride dihydrate in ethanol.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[4]
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Remove the ice bath and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Reduction using Iron (Fe) in Acidic Medium
Iron in the presence of an acid like acetic acid or ammonium chloride provides a mild and cost-effective method for nitro group reduction.[6][15]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl) or Acetic Acid
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).[15]
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter it through Celite® to remove the iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product.
Data Presentation and Comparison of Methods
| Method | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Selectivity | Notes |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol/Ethanol | Room Temp. | >95% | Excellent | Clean work-up; requires specialized equipment.[7] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Room Temp. to Reflux | 85-95% | Excellent | Stoichiometric tin waste; work-up can be tedious.[12] |
| Iron Reduction | Fe, NH₄Cl/AcOH | Ethanol/Water | Reflux | 80-90% | Excellent | Cost-effective; large excess of iron required.[16] |
Conclusion and Recommendations
For the selective reduction of the nitro group in this compound, catalytic hydrogenation with Pd/C is generally the most efficient and cleanest method, offering high yields and excellent selectivity. However, for laboratories not equipped for hydrogenation, or for substrates with functional groups sensitive to catalytic hydrogenation, chemical reduction methods using tin(II) chloride or iron are reliable alternatives. The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, and available equipment. Careful monitoring and optimization are crucial for achieving the desired outcome with any of these protocols.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 3-Methoxy-4-nitroacetophenone
An In-Depth Guide to the Chemical Reactivity of the Acetyl Group in 3-Methoxy-4-nitroacetophenone
3-Methoxy-4-nitroacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure is characterized by an acetophenone core functionalized with a methoxy group and a nitro group at positions 3 and 4, respectively. This substitution pattern creates a molecule with a rich and versatile reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] The electron-donating methoxy group and the powerful electron-withdrawing nitro group exert opposing electronic effects on the aromatic ring, influencing the reactivity of both the ring and its substituents.
This guide focuses specifically on the chemical transformations of the acetyl group (–COCH₃), a key handle for molecular elaboration. The reactivity of the acetyl moiety is dictated by two primary features: the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the methyl group. We will explore four major classes of reactions: oxidation via the haloform reaction, carbon-carbon bond formation through aldol condensation, selective reduction of the carbonyl, and the unique rearrangement of the Willgerodt-Kindler reaction.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 22106-39-4 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Faint Yellow to Cream Solid | [4][5] |
| Melting Point | 71-73 °C | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container | [1] |
Application Overview: Synthetic Pathways from 3-Methoxy-4-nitroacetophenone
The following diagram illustrates the primary synthetic routes originating from the acetyl group of 3-methoxy-4-nitroacetophenone, which will be detailed in this guide.
Caption: Key reactions involving the acetyl group of 3-methoxy-4-nitroacetophenone.
Oxidation of the Acetyl Group: The Haloform Reaction
The haloform reaction is a classic method for converting methyl ketones into carboxylic acids, representing a net oxidation of the acetyl group.[6][7] The reaction proceeds in a basic medium with an excess of halogen (chlorine, bromine, or iodine).[8] It is exceptionally reliable for methyl ketones due to the mechanism, which involves the exhaustive halogenation of the methyl group, creating a good leaving group (CX₃⁻).[8]
Causality and Mechanistic Insight
-
Enolate Formation: The reaction initiates with the abstraction of an α-proton by a hydroxide ion to form an enolate.
-
α-Halogenation: The enolate, a potent nucleophile, attacks the diatomic halogen, attaching one halogen atom to the α-carbon.
-
Iterative Halogenation: This process repeats twice more. Each successive halogenation increases the acidity of the remaining α-protons, ensuring the reaction proceeds to completion, forming a trihalomethyl ketone.[8]
-
Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (⁻CX₃), a stabilized carbanion and thus a competent leaving group.
-
Acid-Base Reaction: A rapid proton transfer between the newly formed carboxylic acid and the trihalomethyl anion yields the final carboxylate salt and the haloform (CHX₃).[7]
Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzoic Acid
This protocol details the conversion of 3-methoxy-4-nitroacetophenone to its corresponding carboxylic acid via a bromoform reaction.
Materials:
-
3-methoxy-4-nitroacetophenone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone in 40 mL of dioxane.
-
Base Addition: Prepare a solution of 4.8 g (120 mmol) of NaOH in 30 mL of water. Cool this solution in an ice bath and add it to the flask containing the acetophenone.
-
Bromine Addition: Cool the reaction mixture to below 10°C using an ice bath. Slowly add 2.1 mL (40 mmol) of bromine dropwise over 30 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color of the bromine should fade as it is consumed.
-
Quenching: Cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the excess bromine is destroyed (the orange/brown color disappears).
-
Workup & Acidification: Transfer the mixture to a separatory funnel. Remove the dioxane layer under reduced pressure. Acidify the remaining aqueous layer to pH 1-2 by the slow addition of concentrated HCl. A precipitate of 3-methoxy-4-nitrobenzoic acid will form.
-
Isolation: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure 3-methoxy-4-nitrobenzoic acid.
C-C Bond Formation: The Aldol Condensation
The acidic α-protons of the acetyl group allow 3-methoxy-4-nitroacetophenone to act as a nucleophile in base-catalyzed aldol condensation reactions.[9] When reacted with an aldehyde that lacks α-protons (e.g., benzaldehyde), a crossed-aldol condensation occurs, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[10][11] These compounds are of significant interest in medicinal chemistry.
Causality and Mechanistic Insight
The reaction is a two-stage process: an initial aldol addition followed by dehydration.
-
Enolate Formation: Sodium hydroxide deprotonates the acetophenone at the α-carbon, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a tetrahedral intermediate (an alkoxide).
-
Protonation: The alkoxide is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: Under the basic reaction conditions, the proton α to the carbonyl is abstracted again. The resulting enolate eliminates a hydroxide ion, forming a stable, conjugated π-system.[9] This dehydration step is often spontaneous, especially when the resulting double bond is part of an extended conjugated system.
Caption: Workflow for a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of (E)-1-(3-methoxy-4-nitrophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
3-methoxy-4-nitroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ice bath, magnetic stirrer, Erlenmeyer flask, Buchner funnel
Procedure:
-
Reactant Solution: In a 50 mL Erlenmeyer flask, dissolve 0.975 g (5 mmol) of 3-methoxy-4-nitroacetophenone and 0.51 mL (5 mmol) of benzaldehyde in 15 mL of 95% ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: While stirring, add 1 mL of a 10 M aqueous sodium hydroxide solution dropwise. The solution will typically turn yellow or orange, and a precipitate may begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes. The formation of a thick precipitate is expected.
-
Isolation: Add 20 mL of ice-cold water to the flask and stir for another 5 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Air-dry the crude product. Recrystallize from ethanol to obtain the pure chalcone as a crystalline solid.
Selective Reduction of the Carbonyl Group vs. the Nitro Group
A critical challenge when working with 3-methoxy-4-nitroacetophenone is achieving chemoselective reduction. Both the ketone and the nitro group are reducible functional groups. The choice of reducing agent is paramount to directing the reaction toward the desired product.
-
To Reduce the Ketone: Mild hydride donors like sodium borohydride (NaBH₄) are ideal. They readily reduce aldehydes and ketones but are generally unreactive toward nitro groups.[12][13]
-
To Reduce the Nitro Group: Catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Sn/HCl, Fe/HCl) are effective for reducing nitro groups to amines.[12] These conditions can sometimes also reduce the ketone, but often the nitro group is more susceptible. Tin in concentrated HCl is a classic method for selectively reducing aromatic nitro groups in the presence of a ketone.[12]
Protocol 3A: Selective Reduction of the Ketone to an Alcohol
Objective: To synthesize 1-(3-methoxy-4-nitrophenyl)ethanol.
Materials:
-
3-methoxy-4-nitroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask
Procedure:
-
Setup: Dissolve 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone in 50 mL of methanol in a 100 mL round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: With continuous stirring, add 0.42 g (11 mmol) of sodium borohydride in small portions over 15 minutes. Be cautious of initial foaming.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add 20 mL of deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude alcohol product, which can be further purified by column chromatography if necessary.
Protocol 3B: Selective Reduction of the Nitro Group to an Amine
Objective: To synthesize 3-amino-4-methoxyacetophenone.
Materials:
-
3-methoxy-4-nitroacetophenone
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH, 10 M solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 5.9 g (50 mmol) of granulated tin and 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone.
-
Acid Addition: Slowly add 25 mL of concentrated HCl through the condenser. The reaction is highly exothermic; use a water bath for cooling if necessary.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 2 hours.
-
Basification: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 10 M NaOH solution until the solution is strongly basic (pH > 10) and the tin hydroxides precipitate.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude amine product.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into ω-aryl-alkanamides or the corresponding thioamides in a single step.[14][15] The reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[16] The overall process involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.
Causality and Mechanistic Insight
The mechanism is complex and involves several proposed intermediates.[15][16]
-
Enamine Formation: The ketone first reacts with the amine (morpholine) to form an enamine.[15]
-
Sulfuration: The enamine, acting as a nucleophile, attacks elemental sulfur.
-
Rearrangement: A series of complex rearrangements, possibly involving aziridine intermediates, leads to the migration of the nitrogen atom to the terminal carbon of the original acetyl group.[16]
-
Thioamide Formation: The final product is a stable thioamide. This can be subsequently hydrolyzed to a carboxylic acid or amide if desired.
Protocol 4: Synthesis of 2-(3-Methoxy-4-nitrophenyl)thioacetomorpholide
Materials:
-
3-methoxy-4-nitroacetophenone
-
Elemental sulfur (S₈)
-
Morpholine
-
Quinoline (as a high-boiling solvent)
-
Ethanol
-
Reflux condenser, heating mantle, oil bath, round-bottom flask
Procedure:
-
Setup: In a 100 mL round-bottom flask, combine 1.95 g (10 mmol) of 3-methoxy-4-nitroacetophenone, 0.64 g (20 mmol) of elemental sulfur, and 2.6 mL (30 mmol) of morpholine.
-
Solvent and Reflux: Add 10 mL of quinoline as a solvent.[17] Equip the flask with a reflux condenser and heat the mixture in an oil bath to 140-150°C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. Note: p-nitroacetophenone has been reported to give poor yields under some conditions, so careful monitoring is advised.[17]
-
Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of 10% aqueous HCl to neutralize the excess amine and solvent.
-
Extraction: Extract the mixture with dichloromethane (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the target thioamide.
References
- 1. 3-Methoxy-4-nitroacetophenone | 22106-39-4 | FM67840 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]
- 4. 3-METHOXY-4-NITROACETOPHENONE CAS#: 22106-39-4 [m.chemicalbook.com]
- 5. 22106-39-4 CAS MSDS (3-METHOXY-4-NITROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Haloform reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. magritek.com [magritek.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. scribd.com [scribd.com]
- 12. echemi.com [echemi.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. synarchive.com [synarchive.com]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. scispace.com [scispace.com]
Application Note: Strategic Synthesis of Bioactive Molecules from 1-(3-Methoxy-4-nitrophenyl)ethanone
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. 1-(3-Methoxy-4-nitrophenyl)ethanone is a premier example of a strategic building block, offering a unique convergence of functionalities that serve as versatile handles for constructing complex, biologically active molecules.[1] Its structure, featuring an acetophenone core, a methoxy substituent, and a synthetically crucial nitro group, provides a robust platform for a multitude of chemical transformations.[2]
The nitro group, an electron-withdrawing moiety, can be readily reduced to a nucleophilic amino group, fundamentally altering the electronic character of the aromatic ring and paving the way for the synthesis of nitrogen-containing heterocycles.[3][4] The ketone functionality is a classic electrophilic center, ripe for condensation and cyclization reactions to generate diverse scaffolds such as hydrazones and pyrazoles.[5][6] The methoxy group, in turn, modulates the molecule's lipophilicity and can influence receptor binding interactions in the final bioactive compound.[7]
This application guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for key transformations that lead to valuable pharmacophores.
Part 1: The Gateway Transformation - Selective Nitro Group Reduction
The conversion of the aromatic nitro group to an amine is the cornerstone of most synthetic routes starting from this compound. This transformation is pivotal as it unlocks the nucleophilic potential of the aromatic ring system, enabling the construction of fused heterocyclic structures that are prevalent in pharmaceuticals. The primary challenge and goal is the selective reduction of the nitro group while preserving the ketone functionality.
Causality of Method Selection
The choice of reducing agent is critical and is governed by factors such as selectivity, yield, cost, safety, and scalability.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice for its high efficiency, clean reaction profile, and straightforward product isolation. The palladium-on-carbon catalyst provides a surface for the heterolytic activation of molecular hydrogen, allowing for the selective reduction of the nitro group at relatively low pressures and temperatures without affecting the carbonyl group. It produces water as the only byproduct, aligning with green chemistry principles.[8]
-
Metal/Acid Systems (Fe/CH₃COOH or SnCl₂/HCl): These are classical, cost-effective methods. Iron in acetic acid is particularly mild and selective for nitro group reduction in the presence of other reducible functionalities. The mechanism involves single electron transfer from the metal surface to the nitro group, followed by protonation from the acid. While effective, these methods often require stoichiometric amounts of metal and can involve more complex aqueous workups to remove metal salts.[3]
Comparative Analysis of Reduction Methodologies
| Reducing Agent/Method | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenation (H₂/Pd-C) | High yields, clean reaction, easy product isolation, green byproduct (H₂O). | Requires specialized high-pressure equipment, potential for catalyst poisoning. | >90%[3] |
| Iron in Acetic Acid (Fe/CH₃COOH) | Inexpensive, readily available reagents, good selectivity. | Stoichiometric metal use, requires acidic conditions, workup can be tedious. | 80-90%[3] |
| Stannous Chloride (SnCl₂/HCl) | Effective and reliable for many substrates. | Generates tin-based waste, requires strongly acidic conditions. | 85-95% |
Experimental Protocol 1: Catalytic Hydrogenation to 1-(4-Amino-3-methoxyphenyl)ethanone
This protocol details the selective reduction of the nitro group using palladium on carbon as a catalyst under a hydrogen atmosphere.
Caption: Workflow for catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and methanol (approx. 10 mL per gram of starting material).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.
-
Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr apparatus).
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(4-Amino-3-methoxyphenyl)ethanone, which is often a solid and can be used in the next step without further purification.
Part 2: Synthesis of Bioactive Quinazolinone Scaffolds
Quinazolinones are privileged heterocyclic motifs renowned for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The intermediate, 1-(4-amino-3-methoxyphenyl)ethanone, is an excellent precursor for building these valuable scaffolds.
Synthetic Rationale
The synthesis leverages the nucleophilicity of the newly formed aniline. A common strategy involves a condensation reaction with an anthranilic acid derivative or a related precursor, followed by cyclization. The following protocol outlines a plausible route to a substituted quinazolinone derivative, demonstrating the utility of our key intermediate.
Experimental Protocol 2: Multi-step Synthesis of a 2-Methyl-quinazolinone Derivative
This protocol describes a two-step process involving N-acylation followed by a microwave-assisted cyclization, a method often favored for its efficiency and reduced reaction times.[8][9]
Caption: Two-step synthesis of a quinazolinone.
Step 2a: N-Acylation
Materials:
-
1-(4-Amino-3-methoxyphenyl)ethanone (1.0 eq)
-
2-Aminobenzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1-(4-amino-3-methoxyphenyl)ethanone in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of a solution of 2-aminobenzoyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acylated product can be purified by column chromatography or recrystallization.
Step 2b: Microwave-Assisted Cyclization
Materials:
-
N-Acylated Intermediate from Step 2a (1.0 eq)
-
Acetic Acid or Polyphosphoric Acid (PPA)
-
Microwave synthesis vial
Procedure:
-
Place the N-acylated intermediate in a microwave synthesis vial.
-
Add acetic acid or a small amount of PPA as the cyclizing agent and solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes. Optimization of time and temperature may be required.
-
After cooling, carefully unseal the vial. Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration. Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the final quinazolinone product. Further purification can be achieved by recrystallization.
Part 3: Accessing N-Acyl-Hydrazone Pharmacophores
The ketone functionality of the acetophenone core provides another avenue for creating bioactive molecules. Condensation with hydrazides yields N-acyl-hydrazones, a class of compounds known to chelate metal ions and interact with various biological targets, exhibiting antimicrobial and anticancer activities.[9]
Synthetic Rationale
This synthesis is a classic condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbon more electrophilic. The subsequent dehydration step is often the driving force for the reaction.
Experimental Protocol 3: Synthesis of an N-Acyl-Hydrazone Derivative
This protocol details the synthesis of a hydrazone from 1-(4-amino-3-methoxyphenyl)ethanone and isonicotinohydrazide, a common fragment in pharmacologically active compounds.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 22106-39-4: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]
- 8. ijprt.org [ijprt.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-(3-Methoxy-4-nitrophenyl)ethanone in Drug Discovery
A Senior Application Scientist's Guide to a Versatile Scaffolding Precursor
Introduction: The Strategic Value of 1-(3-Methoxy-4-nitrophenyl)ethanone
In the landscape of medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of foundational building blocks. This compound, a seemingly simple aromatic ketone, represents a cornerstone scaffold for the synthesis of complex molecular architectures. Its value lies in the orthogonal reactivity of its three key functional groups: the nitro group, the acetyl moiety, and the methoxy-activated aromatic ring.
The ortho relationship between the methoxy and nitro groups is particularly significant. Upon reduction, the nitro group yields a nucleophilic aniline, while the methoxy group provides steric and electronic influence, predisposing the scaffold for specific binding interactions. This "catechol ether" motif is a privileged structure found in numerous biologically active compounds, most notably in inhibitors of phosphodiesterase 4 (PDE4).[1][2] The acetyl group provides a third vector for modification, allowing for the construction of diverse side chains or the introduction of new pharmacophoric elements.
This guide provides an in-depth exploration of this compound as a strategic building block. It moves beyond simple reaction schemes to explain the underlying chemical principles and offers detailed, field-tested protocols for its most critical transformations, empowering researchers to leverage its full synthetic potential.
Compound Profile and Handling
A clear understanding of the physical and chemical properties of a starting material is paramount for safe and reproducible experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 3'-Methoxy-4'-nitroacetophenone | [3] |
| CAS Number | 6277-38-9 | [3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4] |
| Appearance | Yellow crystalline powder | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Store in a cool, dry place away from strong oxidizing agents.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Core Synthetic Utility: Key Transformations and Protocols
The primary utility of this compound stems from the selective manipulation of its nitro and acetyl groups. The following diagram and protocols outline the most fundamental and high-impact transformations.
Caption: Key synthetic pathways originating from this compound.
Protocol 1: Selective Reduction of the Nitro Group
The conversion of the nitro group to an aniline is arguably the most critical step, unlocking the scaffold's potential for a vast array of subsequent reactions, including amide bond formations, which are central to drug design. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Causality Behind Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective and robust catalyst for the reduction of aromatic nitro groups. It offers excellent chemoselectivity, leaving the ketone and aromatic ring intact under controlled conditions.
-
Solvent (Ethanol/Methanol): These protic solvents are ideal for dissolving the substrate and facilitating the transfer of hydrogen from the catalyst surface. They are also easily removed during workup.
-
Hydrogen Source (H₂ gas): A balloon or a Parr hydrogenator provides a sustained, low-pressure source of hydrogen, ensuring the reaction proceeds to completion without requiring specialized high-pressure equipment.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.6 mmol).
-
Dissolution: Add 100 mL of absolute ethanol and stir until the solid is completely dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~250 mg, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask via a three-way stopcock. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ balloon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, 1-(4-amino-3-methoxyphenyl)ethanone, is more polar and will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20 mL of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity and can often be used in the next step without further purification. Yields are generally >95%.
Protocol 2: Selective Reduction of the Acetyl Group
Reducing the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor, which can be crucial for targeting specific protein residues. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of nitro groups.[5]
Causality Behind Experimental Choices:
-
Reducing Agent (NaBH₄): Sodium borohydride is a mild hydride donor that selectively reduces aldehydes and ketones without affecting less reactive functional groups like nitroarenes or esters under standard conditions.[6]
-
Solvent (Methanol): Methanol is a protic solvent that readily dissolves the substrate and the reagent. It also serves to protonate the intermediate alkoxide to yield the final alcohol product.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.2 mmol) in 40 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 0.48 g, 12.7 mmol, 1.25 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour.
-
Monitoring: Check for the disappearance of the starting material by TLC (1:1 ethyl acetate/hexanes).
-
Quenching: Slowly add 10 mL of water to quench any unreacted NaBH₄. Follow with the dropwise addition of 1 M HCl until the solution is slightly acidic (pH ~6) to neutralize the mixture.
-
Extraction: Remove the methanol via rotary evaporation. Add 30 mL of ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(3-methoxy-4-nitrophenyl)ethanol as a solid.
Application Case Study: Scaffolding for PDE4 Inhibitors like Roflumilast
The 3,4-dialkoxy-substituted phenyl ring is a classic pharmacophore for inhibitors of phosphodiesterase 4 (PDE4), an enzyme class critical in inflammatory pathways.[7] Roflumilast, an approved drug for severe COPD, exemplifies a molecule built around this core structure.[8][9] While Roflumilast itself is synthesized from a related benzoic acid derivative, the derivative of our title compound, 1-(4-amino-3-methoxyphenyl)ethanone, is a direct precursor to a wide range of potent PDE4 inhibitor analogues.[10][11][12]
The following workflow illustrates a generalized pathway for constructing such inhibitors, starting from the key amine intermediate generated in Protocol 1.
References
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]
- 7. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 11. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 12. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 1-(3-Methoxy-4-nitrophenyl)ethanone for Synthetic Chemistry and Drug Discovery
Abstract
1-(3-Methoxy-4-nitrophenyl)ethanone, also known as 3-Methoxy-4-nitroacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal starting material in multi-step organic synthesis. Its structure is primed for a variety of chemical transformations, featuring three key reactive sites: a reducible nitro group, a versatile ketone carbonyl, and an activated aromatic ring. This guide provides an in-depth exploration of the primary downstream synthetic pathways originating from this compound. We will dissect the strategic considerations behind key transformations, provide field-tested experimental protocols, and illustrate the journey from this foundational molecule to complex heterocyclic scaffolds of significant interest to medicinal chemists and materials scientists.
The Strategic Importance of this compound
The synthetic utility of this compound (Compound 1 ) stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of both the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously acidifying the α-protons of the acetyl group, making them susceptible to enolization and substitution. More importantly, these two groups can be chemically modified in a stepwise manner to unlock a cascade of synthetic possibilities.
The primary transformations, which form the basis of this guide, are:
-
Selective Reduction of the Nitro Group: This is often the first strategic step, converting the strongly deactivating nitro group into a versatile and activating amino group, yielding 1-(4-amino-3-methoxyphenyl)ethanone. This transformation is fundamental for the synthesis of nitrogen-containing heterocycles.[1][2]
-
Alpha-Functionalization of the Ketone: The protons on the methyl group adjacent to the carbonyl are acidic and can be replaced, most commonly with a halogen like bromine, to form a potent electrophilic intermediate.[3]
-
Condensation and Cyclization Reactions: The ketone and the amino group (post-reduction) are perfect handles for building complex ring systems, such as quinolones, which are prevalent in pharmaceutical agents.[3]
Caption: Key synthetic routes from this compound.
Core Transformation: Selective Nitro Group Reduction
Application Note: The conversion of the aromatic nitro group to an amine is arguably the most critical and enabling transformation of Compound 1 . The resulting product, 1-(4-amino-3-methoxyphenyl)ethanone (2 ), is a bifunctional molecule containing a nucleophilic amine and an electrophilic ketone. This aniline derivative is a cornerstone for building fused heterocyclic systems. The choice of reducing agent is critical and depends on the desired selectivity and scale.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This method is clean, often high-yielding, and avoids the use of stoichiometric heavy metal reagents. However, it requires specialized hydrogenation equipment and care must be taken, as the ketone can also be reduced under harsh conditions.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods well-suited for laboratory-scale synthesis.[2] Iron in acidic medium is particularly favored for its mildness and environmental benignity compared to tin. The reaction is heterogeneous and generally requires a simple acidic work-up followed by basification to isolate the free amine.
Table 1: Comparison of Common Nitro Reduction Protocols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Metal/Acid | Fe, NH₄Cl (or HCl) | Ethanol/Water, Reflux, 2-4h | Cost-effective, reliable, scalable | Requires aqueous work-up, potential metal waste |
| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C | Methanol or Ethanol, RT, 4-12h | Clean, high yield, simple filtration work-up | Requires specialized equipment, catalyst cost |
| Transfer Hydrogenation | Hydrazine, Raney Ni | Methanol, 0-10 °C | Avoids high-pressure H₂, mild conditions | Hydrazine is toxic, Raney Ni is pyrophoric |
Protocol 2.1: Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone (2) via Iron Reduction
Caption: Workflow for the reduction of the nitro group using Fe/NH₄Cl.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (1.95 g, 10 mmol), iron powder (2.80 g, 50 mmol, 5 equiv.), and ammonium chloride (2.67 g, 50 mmol, 5 equiv.).
-
Solvent Addition: Add ethanol (40 mL) and deionized water (10 mL). Stir the suspension vigorously.
-
Heating: Heat the mixture to reflux (approx. 85-90 °C) using a heating mantle. The reaction is typically exothermic and may begin to reflux on its own. Maintain a gentle reflux for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of the product spot (Rf ≈ 0.2) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol (3 x 20 mL).
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid and precipitate iron hydroxides.
-
Isolation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, 1-(4-amino-3-methoxyphenyl)ethanone, can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary. Typical yields are in the range of 85-95%.
Building Complexity: Heterocycle Synthesis
The true value of Compound 1 is realized in its conversion to complex heterocyclic structures. The amino-ketone 2 is a particularly valuable synthon for this purpose.
Application Note 3.1: Synthesis of 6-Methoxyquinolin-4(1H)-one (4)
The quinolone scaffold is a privileged structure in medicinal chemistry, found in numerous antibacterial and anticancer agents. The Gould-Jacobs reaction provides a classic and reliable route to 4-quinolinones. The synthesis begins with the condensation of the aniline derivative 2 with diethyl malonate (or a derivative like diethyl 2-(ethoxymethylene)malonate) followed by a high-temperature thermal cyclization.[3]
Caption: Reaction pathway for the synthesis of a quinolinone derivative.
Protocol 3.1: Two-Step Synthesis of 6-Methoxyquinolin-4(1H)-one
Step A: Condensation
-
In a round-bottom flask, combine 1-(4-amino-3-methoxyphenyl)ethanone (2 ) (1.65 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol).
-
Heat the mixture at 120-130 °C for 2 hours with stirring. Ethanol is eliminated during the reaction.
-
Cool the mixture. The resulting crude enamine intermediate can often be used directly in the next step without purification.
Step B: Thermal Cyclization
-
Caution: This step requires very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Add the crude intermediate from Step A to a flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether (20 mL).
-
Heat the solution to 240-250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to below 100 °C and carefully dilute with hexanes (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry. The resulting 6-Methoxyquinolin-4(1H)-one can be further purified by recrystallization.
Alternative Pathway: Alpha-Bromination
Application Note: Direct functionalization of the acetyl group prior to nitro reduction opens up an entirely different set of synthetic possibilities. Alpha-bromination of Compound 1 yields 2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone (3 ), a potent electrophile.[3] This α-haloketone is a classic building block for the Hantzsch thiazole synthesis (by reacting with a thiourea or thioamide) and other cyclocondensation reactions to form imidazoles, oxazoles, and other five-membered heterocycles.
Protocol 4.1: Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethanone (3)
Methodology:
-
Reaction Setup: Dissolve this compound (1 ) (1.95 g, 10 mmol) in glacial acetic acid (20 mL) in a flask protected from light.
-
Reagent Addition: Add bromine (0.51 mL, 1.60 g, 10 mmol) dropwise to the solution at room temperature with stirring. A catalytic amount of HBr can accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-water (100 mL). The solid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol typically yields the pure α-bromo ketone as a crystalline solid.
Summary and Outlook
This compound is a textbook example of a versatile synthetic intermediate. Through judicious selection of reagents and reaction sequencing, chemists can selectively manipulate its functional groups to access a wide array of valuable downstream products. The protocols detailed herein for the synthesis of the key amino-ketone and bromo-ketone intermediates provide reliable pathways to unlock the synthesis of complex molecular architectures, particularly medicinally relevant heterocyclic cores like quinolones and thiazoles. The continued exploration of this building block and its derivatives promises to yield novel compounds for drug discovery and materials science applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxy-4-nitrophenyl)ethanone
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-4-nitrophenyl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly low reaction yield. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Section 1: Understanding the Core Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 3-methoxyacetophenone. The reaction mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2] The electron-rich aromatic ring of the substrate then attacks this ion, leading to the substitution of a hydrogen atom with a nitro group.[3][4]
The success of this synthesis hinges on controlling the regioselectivity. The starting material, 3-methoxyacetophenone, has two substituents whose directing effects guide the position of the incoming nitro group:
-
Acetyl Group (-COCH₃): A deactivating, meta-directing group.
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.[5]
The potent activating and directing effect of the methoxy group at position 3 dominates the reaction, guiding the nitronium ion primarily to the ortho (position 4) and para (position 6) positions. The desired product is formed by substitution at the 4-position, which is sterically accessible and electronically activated.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
A: This issue typically points to three areas: reagent quality, reaction temperature, or insufficient reaction time.
-
Reagent Quality: The nitrating mixture is highly sensitive to water. Use fresh, concentrated acids (H₂SO₄: 95-98%, HNO₃: 70%). The presence of water will quench the nitronium ion, impeding the reaction.
-
Temperature Control: While low temperatures are crucial for selectivity, the reaction must be initiated at a temperature that allows for a reasonable rate. If the temperature is too low (e.g., < 0 °C), the activation energy barrier may not be overcome, leading to an incomplete reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) before proceeding with the workup.
| Parameter | Recommendation | Rationale |
| Temperature | 0 - 5 °C | Balances reaction rate with selectivity and minimizes side reactions.[5] |
| Reagent Ratio | 1.0 : 1.1 (Substrate : HNO₃) | A slight excess of the nitrating agent ensures complete conversion without promoting significant polynitration.[5] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion. Must be confirmed by reaction monitoring (TLC). |
Q2: I've isolated a product, but it's an oily mixture of isomers that is difficult to purify. How can I improve the regioselectivity?
A: The formation of the undesired 1-(3-Methoxy-6-nitrophenyl)ethanone isomer is a common problem. Controlling regioselectivity is paramount.
-
Strict Temperature Control: This is the most critical factor. Lower temperatures (0-5 °C) favor the formation of the thermodynamically more stable 4-nitro isomer.[5] Running the reaction at higher temperatures provides enough energy to overcome the activation barrier for the formation of other isomers, reducing selectivity.
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of 3-methoxyacetophenone. This maintains a low concentration of the electrophile at any given moment and helps dissipate heat, preventing localized temperature spikes that can lead to undesired side reactions.[5]
Q3: My reaction mixture turned dark brown or black, and the final product is a tar-like, intractable material. What caused this decomposition?
A: A dark, tarry mixture is a clear sign of oxidation and decomposition. Nitric acid is a powerful oxidizing agent, and electron-rich aromatic systems are susceptible to degradation, especially under harsh conditions.[5][6]
-
Cause: The most common cause is excessive temperature. If the reaction is not adequately cooled, the exothermic nitration process can cause a runaway temperature increase, leading to oxidation of the starting material and product.
-
Prevention:
-
Maintain Low Temperature: Ensure your cooling bath (ice-water or ice-salt) is effective and maintains the internal reaction temperature between 0-5 °C.
-
Controlled Addition: Add the nitrating agent very slowly to the substrate solution. This prevents the reaction from becoming too exothermic.[5]
-
Proper Quenching: Quench the reaction by pouring the mixture slowly onto a large amount of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat.
-
Q4: My product yield is acceptable before purification, but I lose most of it during recrystallization. How can I improve my purification process?
A: Significant product loss during purification is often due to the choice of solvent or technique.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, ethanol or a mixture of ethanol and water is often effective.
-
Technique:
-
Use Minimal Solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve full dissolution. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Crashing the product out of solution by cooling too quickly can trap impurities.
-
Mother Liquor: If you suspect high solubility is the issue, you can recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
3-methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
-
Deionized Water & Crushed Ice
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methoxyacetophenone (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-water bath to 0 °C with stirring.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add nitric acid (1.1 eq) to a small amount of sulfuric acid.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred acetophenone solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1][5]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot has disappeared.
-
Workup (Quenching): Slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.
-
Extraction: Once all the ice has melted, extract the aqueous mixture twice with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure this compound as a solid.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the primary role of sulfuric acid in this reaction? A: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[1]
Q: Can I use fuming nitric acid or other nitrating agents? A: While other nitrating agents exist (e.g., nitric acid in acetic anhydride, nitronium tetrafluoroborate), the mixed acid (HNO₃/H₂SO₄) system is the most common, cost-effective, and well-understood for this type of transformation.[5] Using harsher reagents like fuming nitric acid would significantly increase the risk of oxidation and polynitration and is not recommended without extensive optimization.
Q: How critical is the "anhydrous" nature of the reaction? A: It is very critical. The nitronium ion is readily quenched by water. Any moisture in the reagents or glassware will consume the electrophile, leading to a stalled or incomplete reaction and, consequently, low yield.
Q: What safety precautions should be taken during a nitration reaction? A: Nitration reactions are highly exothermic and can be dangerous if not controlled.[6]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Always add reagents slowly and with adequate cooling to control the reaction temperature.
-
Never add water directly to the concentrated acid mixture; always pour the acid mixture over ice.
-
Be aware that nitroaromatic compounds can be toxic and handle them with care.
References
Technical Support Center: Regioselectivity in the Nitration of 3-Methoxyacetophenone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of 3-methoxyacetophenone. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselectivity in this specific reaction, ensuring the successful synthesis of your target isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the nitration of 3-methoxyacetophenone?
A1: The regiochemical outcome of the nitration of 3-methoxyacetophenone is determined by the interplay of the electronic effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the acetyl group (-COCH₃).
-
Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director.[1][2][3][4][5] It donates electron density to the aromatic ring through a strong resonance effect (+M), which particularly enriches the positions ortho and para to it.[6][7]
-
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director.[3][8][9][10] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles, especially at the ortho and para positions.[9][10]
In 3-methoxyacetophenone, these directing effects are in competition. The methoxy group directs incoming electrophiles to positions 2, 4, and 6, while the acetyl group directs to positions 2, 4, and 6 (relative to its own position at C1, these are positions 2, 4, and 6 on the ring). Therefore, the positions most activated for electrophilic attack are C2, C4, and C6.
Q2: Which isomers are expected to form, and which is typically the major product?
A2: Based on the directing effects, the incoming nitro group will preferentially substitute at the positions activated by the stronger activating group, which is the methoxy group. The potential products are 2-nitro-3-methoxyacetophenone, 4-nitro-3-methoxyacetophenone, and 6-nitro-3-methoxyacetophenone.
However, steric hindrance also plays a crucial role.[11][12] The acetyl group is sterically bulky, which can hinder attack at the adjacent C2 and C4 positions. The C6 position is the least sterically hindered of the activated positions. Therefore, while a mixture of isomers is possible, the major product is often predicted based on a balance of electronic activation and steric accessibility. In many cases, substitution at the position para to the strongest activating group is favored to minimize steric hindrance.[13]
Q3: How do reaction conditions influence the product distribution?
A3: Reaction conditions such as temperature, concentration of reagents, and the choice of nitrating agent can significantly impact the isomer ratio.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.[14][15] Higher temperatures can lead to less selective nitration and the formation of more byproducts.[16]
-
Nitrating Agent: The standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[17][18][19] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[17][18][19] Milder nitrating agents, such as nitric acid in acetic anhydride, may offer different selectivity profiles.[15]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Nitro Isomer
Question: I am observing a low yield of my target nitro-isomer and a complex mixture of products. How can I improve the yield and selectivity?
Answer: A low yield of the desired isomer often points to a lack of control over the reaction conditions, leading to the formation of multiple isomers and side products.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Ensure the reaction is maintained at a consistently low temperature, typically between -10 °C and 5 °C.[14][20] Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and monitor the internal temperature of the reaction flask.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone.[14][20] This prevents localized overheating and high concentrations of the nitrating agent, which can lead to over-nitration and side reactions.[15]
-
Order of Addition: It is generally recommended to add the nitrating mixture to the substrate solution, rather than the other way around. This maintains a low concentration of the electrophile throughout the reaction.
-
Stirring: Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture and uniform temperature.[14]
Issue 2: Formation of Dinitro and Polynitro Compounds
Question: My analysis shows the presence of significant amounts of dinitrated products. How can I prevent this over-nitration?
Answer: The formation of multiple nitro-substituted products occurs when the initially formed mononitro product undergoes further nitration.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a molar equivalent or only a slight excess of nitric acid relative to the 3-methoxyacetophenone.[15]
-
Reaction Time: Monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.[15]
-
Substrate Concentration: Working with more dilute solutions can sometimes help to reduce the rate of the second nitration.
Issue 3: Observation of Dark, Tarry Byproducts
Question: The reaction mixture turns dark, and I am isolating a significant amount of tar-like material upon workup. What is causing this, and how can I avoid it?
Answer: The formation of dark, insoluble materials is often due to oxidation of the starting material or product by the strong oxidizing nature of nitric acid, especially in the presence of concentrated sulfuric acid.
Troubleshooting Steps:
-
Controlled Conditions: Strict adherence to low temperatures and slow, controlled addition of the nitrating agent is crucial to minimize oxidative side reactions.[15]
-
Purity of Starting Material: Ensure that the 3-methoxyacetophenone is pure. Impurities can sometimes catalyze decomposition reactions.
-
Quenching Procedure: Pouring the reaction mixture onto crushed ice after completion is a standard procedure to rapidly dilute the acids and quench the reaction, which can help minimize byproduct formation.[20][21]
Experimental Protocols
Protocol 1: General Procedure for Controlled Nitration of 3-Methoxyacetophenone
This protocol is a starting point and may require optimization based on your specific target isomer and laboratory conditions.
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable extraction solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxyacetophenone (1.0 eq) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to an internal temperature of -5 °C to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously and slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-methoxyacetophenone. Maintain the internal temperature of the reaction below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to isolate the desired isomer.
Visualizing Regioselectivity
Directing Effects on 3-Methoxyacetophenone
Caption: Directing effects of methoxy and acetyl groups.
Potential Nitration Pathways
Caption: Possible nitration products from 3-methoxyacetophenone.
Experimental Workflow for Optimized Nitration
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. What Are Meta Directing Groups? [themasterchemistry.com]
- 11. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. alevelh2chemistry.com [alevelh2chemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 19. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. is.muni.cz [is.muni.cz]
Technical Support Center: Purification of 1-(3-Methoxy-4-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Methoxy-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography.[1]
-
Recrystallization: This is often the first method of choice due to its simplicity and cost-effectiveness, especially for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of similar aromatic nitro compounds.[2] The principle lies in the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This technique is indispensable when dealing with impurities that have similar solubility profiles to the desired product, such as positional isomers.[1] It separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while being eluted by a mobile phase.
Q2: What are the likely impurities in my crude this compound reaction mixture?
A2: The impurities largely depend on the synthetic route. A common synthesis involves the nitration of 3-methoxyacetophenone. In this case, you can expect:
-
Positional Isomers: The most common impurity is the isomeric 1-(5-methoxy-2-nitrophenyl)ethanone and potentially 1-(3-methoxy-2-nitrophenyl)ethanone. These isomers often have very similar physical properties, making them challenging to separate.
-
Starting Material: Unreacted 3-methoxyacetophenone.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro derivatives of 3-methoxyacetophenone.
-
Acidic Residues: Residual nitric and sulfuric acid from the nitration reaction can be present.
-
Colored Byproducts: Aromatic nitro compounds are prone to forming colored impurities, often appearing as yellow or brown contaminants.[3]
Q3: My purified product is a yellow or brownish solid. How can I decolorize it?
A3: The coloration is typically due to residual acidic impurities or other colored byproducts.[3] Here are two effective strategies:
-
Aqueous Wash: Before the final purification step, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a saturated sodium bicarbonate solution to neutralize and remove any residual acids. Follow this with a water wash and then a brine wash to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate before concentrating it.[3]
-
Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. It is crucial to remove the charcoal by hot filtration before allowing the solution to cool and crystallize.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexane) to induce crystallization.[3] - If the issue persists, switch to column chromatography for purification.[3] |
| Low yield after recrystallization | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for complete dissolution.[3] - Cool the solution slowly to room temperature and then in an ice bath to maximize crystal recovery.[3] - Concentrate the mother liquor to obtain a second crop of crystals. |
| Product is stuck on the chromatography column | The eluting solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[3] |
| Poor separation of isomers by column chromatography | The polarity difference between the isomers is minimal. | - Use a less polar solvent system to increase the separation (lower Rf values). - Consider using a different stationary phase, such as alumina, if your compound is stable on it.[4] - For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3] |
| Compound decomposes on the silica gel column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent (e.g., 0.1-1%).[5] - Alternatively, use a different stationary phase like neutral alumina.[4][5] |
Detailed Protocols
Protocol 1: Recrystallization from Ethanol
This protocol outlines the steps for purifying this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture gently with stirring on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution. This step is also where you would remove activated charcoal if used for decolorization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purification by column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Gradient Elution (Optional): If the separation is difficult or some impurities are much more polar, you can gradually increase the polarity of the eluent during the run.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow and Decision Making
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
Technical Support Center: Synthesis of 3-Methoxy-4-Nitroacetophenone
Welcome to the technical support guide for the synthesis of 3-methoxy-4-nitroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Core Synthesis
The most common and direct route to 3-methoxy-4-nitroacetophenone is through the electrophilic aromatic substitution (EAS) of 3-methoxyacetophenone. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group onto the aromatic ring.
The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the methoxy group and meta to the acetyl group, which is the C4 position. However, the potent nature of the nitrating agent and the exothermic character of the reaction can lead to several competing pathways.
Visualization: Primary Synthesis and Key Side Reactions
The following diagram illustrates the intended reaction and the formation of common, unwanted byproducts.
Caption: Reaction scheme showing the desired product and major side products.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Dinitration and Over-Nitration
Q: My crude product analysis (TLC, LC-MS) shows significant amounts of a dinitrated byproduct. What is the primary cause?
A: The formation of dinitrated products is a classic sign of the reaction conditions being too harsh. The initial product, 3-methoxy-4-nitroacetophenone, is still an activated ring system and can undergo a second nitration. This is especially prevalent if the reaction temperature is too high or if an excess of the nitrating agent is used.[1][2] Inefficient stirring can also create localized "hot spots" with high concentrations of reactants, promoting over-reaction.[1]
Q: How can I suppress the formation of dinitrated impurities?
A: Controlling the reaction parameters is critical.
-
Temperature Control: Maintain a low temperature, typically between -5 °C and 0 °C, throughout the addition of the starting material and the nitrating agent.[3] Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and monitor the internal temperature closely.
-
Stoichiometry: Use a carefully measured, slight molar excess of nitric acid. A large excess will drive the reaction towards dinitration.[4]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 3-methoxyacetophenone in sulfuric acid. This ensures that the highly exothermic heat of reaction can be effectively dissipated by the cooling system, preventing temperature spikes.[1][3]
| Parameter | Recommended Condition | Rationale | Potential Outcome if Deviated |
| Temperature | -5 °C to 0 °C | Slows the rate of the second nitration, allowing the mono-nitration to complete selectively. | Higher temperatures significantly increase dinitration. |
| Nitric Acid | 1.05 - 1.1 molar equivalents | Provides enough electrophile for the primary reaction without excessively favoring a second attack. | Large excess drives the equilibrium towards dinitrated products. |
| Addition Rate | Slow, dropwise | Allows for effective heat dissipation and prevents localized overheating. | Rapid addition can cause a runaway reaction and significant byproduct formation.[1] |
Issue 2: Oxidation of the Acetyl Side-Chain
Q: My yield of the desired ketone is very low, and I have isolated a significant amount of a carboxylic acid, likely 3-methoxy-4-nitrobenzoic acid. Why did this happen?
A: Nitric acid is a potent oxidizing agent, especially at elevated temperatures or high concentrations.[5][6] The acetyl group's methyl is susceptible to oxidation under harsh nitrating conditions, leading to the formation of the corresponding benzoic acid derivative. This side reaction not only consumes your product but also complicates the purification process. Studies on the oxidation of acetophenones by nitric acid confirm that carboxylic acids are common byproducts.[5][6][7]
Q: What specific conditions favor this oxidation, and how can they be avoided?
A: The same conditions that promote dinitration also favor oxidation:
-
High Temperatures: The rate of oxidation increases dramatically with temperature.
-
Prolonged Reaction Times: Leaving the reaction mixture for an extended period after the primary nitration is complete can increase the likelihood of side-chain oxidation.
-
Concentrated Nitric Acid: Using fuming nitric acid or overly concentrated mixtures can enhance the oxidative pathway.
To prevent this, adhere strictly to low-temperature protocols and monitor the reaction's progress (e.g., by TLC). Once the starting material is consumed, the reaction should be promptly and carefully quenched.
Issue 3: Formation of Isomeric Byproducts
Q: My NMR analysis suggests I have a different mononitrated isomer, not the expected 4-nitro product. How is this possible?
A: While the directing effects of the methoxy and acetyl groups strongly favor nitration at the C4 position, small amounts of other isomers can form. The powerful activating effect of the methoxy group can lead to some substitution at its other ortho position (C2). Although sterically hindered by two adjacent groups, its formation cannot always be completely ruled out, especially with deviations from optimal conditions.
General Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting flowchart for common synthesis problems.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Methoxy-4-nitroacetophenone
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Safety Precautions: This reaction involves highly corrosive and oxidizing strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and requires careful temperature management to prevent a runaway reaction.
Procedure:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer that reaches into the reaction mixture.
-
Charge the flask with concentrated sulfuric acid (H₂SO₄, 3.0 molar equivalents).
-
Begin stirring and cool the flask in an ice-salt or dry ice/acetone bath until the internal temperature is between -5 °C and 0 °C.
-
Slowly add 3-methoxyacetophenone (1.0 molar equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.[8]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 molar equivalents) to a small amount of chilled concentrated sulfuric acid (H₂SO₄, 1.0 molar equivalent). Cool this mixture in an ice bath.
-
Add the cold nitrating mixture to the dropping funnel. Add it dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between -5 °C and 0 °C.[3]
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, quench it by pouring the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[1]
-
A yellow solid precipitate of the crude product should form. Allow the ice to melt completely.
-
Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.
-
Dry the crude product. It can then be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dry 3-methoxy-4-nitroacetophenone to an Erlenmeyer flask.
-
Add a suitable solvent, such as ethanol or an ethanol/water mixture. Start with a minimal amount of solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the boiling point.
-
If the solution is colored by impurities, activated carbon can be added. If used, hot filter the solution through a fluted filter paper to remove the carbon.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. is.muni.cz [is.muni.cz]
Technical Support Center: Optimizing Nitrating Agents for 3-Methoxyacetophenone
Welcome to the technical support center for the nitration of 3-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the nuances of optimizing your nitrating agent, troubleshooting common experimental hurdles, and providing clear, actionable protocols to enhance the yield and purity of your desired product.
Understanding the Challenge: Regioselectivity in the Nitration of 3-Methoxyacetophenone
The nitration of 3-methoxyacetophenone presents a fascinating regioselectivity challenge. The aromatic ring is influenced by two substituents with competing directing effects:
-
3-Methoxy Group (-OCH₃): An activating, ortho-, para-director. It enhances the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.
-
1-Acetyl Group (-COCH₃): A deactivating, meta-director. It withdraws electron density from the ring, directing the incoming electrophile to position 5.
This interplay of electronic effects means that the nitration of 3-methoxyacetophenone can potentially yield a mixture of four different mono-nitro isomers: 3-methoxy-2-nitroacetophenone, 3-methoxy-4-nitroacetophenone, 3-methoxy-5-nitroacetophenone, and 3-methoxy-6-nitroacetophenone. The primary objective of optimization is to control the reaction conditions to selectively favor the formation of one desired isomer over the others.
The following diagram illustrates the directing effects of the methoxy and acetyl groups on the 3-methoxyacetophenone ring.
Caption: Directing effects of the substituents on 3-methoxyacetophenone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 3-methoxyacetophenone.
Issue 1: Low Yield of Desired Product
-
Question: My overall yield of nitrated product is low, or I am recovering a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient workup.
-
Incomplete Reaction: The combination of a deactivating acetyl group and potentially mild nitrating conditions can lead to a sluggish reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and allow the reaction to proceed until the starting material is consumed.
-
Elevate Temperature (with caution): Gradually increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures can also lead to an increase in side products and a decrease in regioselectivity. It is advisable to maintain a low temperature (0-5 °C) initially and only raise it if necessary.
-
Stronger Nitrating Agent: If using a mild nitrating agent, consider switching to a more potent system like a mixture of concentrated nitric and sulfuric acids ("mixed acid").
-
-
-
Product Degradation: The reaction mixture is highly acidic and oxidizing, which can lead to the degradation of both the starting material and the product, especially at elevated temperatures.
-
Troubleshooting:
-
Maintain Low Temperatures: Strict temperature control is crucial. Perform the addition of the nitrating agent at 0 °C or below to minimize exothermic decomposition.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 3-methoxyacetophenone to prevent localized overheating.
-
-
-
Inefficient Workup: The nitrated products may have some solubility in the aqueous phase, leading to losses during extraction.
-
Troubleshooting:
-
Thorough Extraction: After quenching the reaction on ice, ensure to extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.
-
Salting Out: Adding a saturated brine solution to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.
-
-
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
-
Question: My product is a mixture of several nitro-isomers. How can I improve the selectivity for a specific isomer?
-
Answer: Achieving high regioselectivity is the central challenge in this synthesis. The distribution of isomers is highly dependent on the reaction conditions.
-
Understanding Isomer Formation:
-
Positions 2 and 4: Favored by the ortho-directing effect of the methoxy group.
-
Position 5: Favored by the meta-directing effect of the acetyl group.
-
Position 6: Favored by the para-directing effect of the methoxy group.
-
-
Troubleshooting & Optimization:
-
Choice of Nitrating Agent: The nature of the nitrating agent can significantly influence the isomer ratio.
-
Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system that often leads to a mixture of isomers. The high concentration of the nitronium ion (NO₂⁺) can reduce selectivity.
-
Nitric Acid in Acetic Anhydride (CH₃COONO₂): This milder nitrating agent can sometimes favor ortho-nitration in activated systems. This could potentially increase the yield of the 2-nitro and 4-nitro isomers.
-
Dinitrogen Pentoxide (N₂O₅): A powerful yet potentially more selective nitrating agent that can be used in organic solvents, avoiding the harshness of strong mineral acids.[1]
-
-
Temperature Control: Lower temperatures generally favor the formation of the thermodynamically more stable isomer. While specific data for 3-methoxyacetophenone is scarce, in analogous systems, lower temperatures often lead to cleaner reactions and potentially different isomer ratios.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. While nitration is often carried out in the strong acid itself, using a co-solvent (where possible with certain nitrating agents) can alter the product distribution.
-
-
Issue 3: Formation of Di-nitrated Byproducts
-
Question: I am observing the formation of di-nitrated products in my reaction mixture. How can I prevent this?
-
Answer: The methoxy group is an activating group, which can make the mono-nitrated product susceptible to a second nitration, especially under forcing conditions.
-
Troubleshooting:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the nitrating agent. A large excess will significantly increase the likelihood of di-nitration.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the desired mono-nitro product.
-
Temperature: Maintain a low reaction temperature. Higher temperatures increase the reaction rate and the probability of multiple nitrations.
-
-
Issue 4: Oxidation and Tar Formation
-
Question: My reaction mixture turns dark, and I am isolating a significant amount of tar-like byproducts. What is causing this and how can it be minimized?
-
Answer: Nitric acid is a strong oxidizing agent, and the electron-rich aromatic ring of 3-methoxyacetophenone is susceptible to oxidation, leading to complex byproduct mixtures and polymerization.
-
Troubleshooting:
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the substrate solution at a low temperature. This helps to dissipate the heat generated and minimize localized high concentrations of the oxidant.
-
Lower Acidity: In some cases, reducing the concentration of sulfuric acid (if using a mixed acid system) can decrease the oxidizing power of the reaction mixture.
-
Alternative Nitrating Agents: Consider using less oxidizing nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which isomer is expected to be the major product in the nitration of 3-methoxyacetophenone?
-
A1: Predicting the major isomer is complex due to the competing directing effects. The methoxy group is a strong activating group, while the acetyl group is a moderately deactivating group. In cases of conflicting directing effects, the more powerful activating group often dominates the regioselectivity. Therefore, it is likely that the ortho and para positions relative to the methoxy group (positions 2, 4, and 6) will be the primary sites of nitration. Steric hindrance may disfavor substitution at the 2-position, which is flanked by two substituents. Thus, a mixture of 4-nitro and 6-nitro isomers is a probable outcome. However, the formation of the 5-nitro isomer cannot be ruled out. Experimental verification is essential.
-
-
Q2: What is the role of sulfuric acid in a mixed acid nitration?
-
A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards product formation.
-
-
Q3: What are the key safety precautions to take during a nitration reaction?
-
A3: Nitration reactions are highly exothermic and can be hazardous if not performed with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction should be cooled in an ice bath, and the nitrating agent should be added slowly to control the temperature. Have a quenching plan and appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.
-
-
Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
-
A4:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction and identifying the presence of starting material and major products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the different isomers and byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the isolated products. The distinct substitution patterns of the different isomers will result in unique NMR spectra.
-
-
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acid
This protocol aims for a balance between reaction rate and selectivity and is a good starting point for optimization studies.
-
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Ethyl Acetate)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
-
Procedure:
-
Preparation of Nitrating Mixture: In a dropping funnel, cautiously and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-water bath.
-
Reaction Setup: In the three-necked flask, dissolve 3-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxyacetophenone, ensuring the internal temperature is maintained between 0 °C and 5 °C. The addition should be completed over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel to separate the different isomers.
-
Workflow for Standard Nitration:
Caption: Experimental workflow for the standard nitration of 3-methoxyacetophenone.
Data Summary: Comparison of Nitrating Agents
The following table provides a qualitative comparison of common nitrating agents. The expected outcomes for the nitration of 3-methoxyacetophenone are based on general principles of electrophilic aromatic substitution and may need to be experimentally verified.
| Nitrating Agent | Composition | Typical Conditions | Expected Advantages | Expected Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0-10 °C | High reactivity, cost-effective | Low regioselectivity, harsh conditions, potential for oxidation and di-nitration |
| Nitric Acid in Acetic Anhydride | Conc. HNO₃ / (CH₃CO)₂O | 0-25 °C | Milder conditions, may favor ortho-substitution | Less reactive than mixed acid, potential for acetylation of other functional groups |
| Dinitrogen Pentoxide | N₂O₅ | -10 to 20 °C in an inert solvent (e.g., CH₂Cl₂) | High reactivity, non-acidic conditions, potentially higher selectivity | Reagent preparation required, can be unstable |
| Nitronium Tetrafluoroborate | NO₂BF₄ | 0-25 °C in an inert solvent | High reactivity, non-acidic conditions | Expensive, moisture-sensitive |
References
Technical Support Center: Purification of 1-(3-Methoxy-4-nitrophenyl)ethanone
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of isomeric impurities from crude 1-(3-Methoxy-4-nitrophenyl)ethanone.
Introduction: The Challenge of Isomeric Purity
The synthesis of this compound, typically via electrophilic nitration of 3-methoxyacetophenone, often yields a mixture of regioisomers. The directing effects of the electron-donating methoxy group (an ortho-, para- director) and the electron-withdrawing acetyl group (a meta- director) lead to the formation of several structurally similar byproducts.[1] Achieving high isomeric purity is critical for subsequent synthetic steps and for ensuring the specificity and safety of downstream applications in drug development. This guide provides practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
During the nitration of 3-methoxyacetophenone, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by two existing groups. The methoxy (-OCH₃) group at position 3 directs incoming groups to its ortho (positions 2 and 4) and para (position 6) positions. The acetyl (-COCH₃) group at position 1 is a meta- director. This interplay results in the formation of several isomers alongside your target compound.
Table 1: Key Isomers in the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Common Abbreviation | Rationale for Formation |
| This compound | 22106-39-4 | C₉H₉NO₄ | Target Product | Nitration at C4 is ortho to -OCH₃ and meta to -COCH₃. |
| 1-(3-Methoxy-2-nitrophenyl)ethanone | 67323-06-2 | C₉H₉NO₄ | 2-Nitro Isomer | Nitration at C2 is ortho to -OCH₃ and meta to -COCH₃. |
| 1-(3-Methoxy-6-nitrophenyl)ethanone | N/A | C₉H₉NO₄ | 6-Nitro Isomer | Nitration at C6 is para to -OCH₃ and meta to -COCH₃. |
| 1-(4-Methoxy-3-nitrophenyl)ethanone | 6277-38-9 | C₉H₉NO₄ | Positional Isomer | May arise from nitration of 4-methoxyacetophenone if present as a starting material impurity. |
Q2: How can I quickly assess the isomeric purity of my crude product?
Thin-Layer Chromatography (TLC) is the most efficient initial method. By spotting your crude mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. The desired product and its isomers will likely have different retention factors (Rƒ values) due to differences in polarity, allowing you to gauge the complexity of the mixture. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What is the fundamental principle behind separating these isomers?
Separation relies on exploiting the subtle differences in the physicochemical properties of the isomers, primarily their polarity. The relative positions of the polar nitro (-NO₂) and methoxy (-OCH₃) groups affect the overall molecular dipole moment. This difference in polarity dictates their solubility in various solvents and their affinity for stationary phases in chromatography. For instance, isomers capable of forming intramolecular hydrogen bonds (like some ortho-nitrophenols) can be less polar than their counterparts.[2][3]
Q4: Is recrystallization a viable method for purification?
Recrystallization can be effective if one isomer is present in a much larger quantity than the others and if a solvent can be found in which the solubility of the isomers differs significantly.[4] However, because isomers often have very similar solubility profiles, achieving high purity (>99%) through recrystallization alone can be challenging and may lead to significant yield loss.[5] It is often best used as a final polishing step after chromatographic separation.
Troubleshooting Guide: Common Purification Issues
Problem 1: My TLC shows multiple spots that are very close together, making it difficult to assess purity.
-
Possible Cause: The chosen TLC solvent system has poor resolving power for your specific mixture.
-
Suggested Solution:
-
Optimize the Solvent System: The key is to adjust the polarity of the mobile phase. If spots are clustered near the baseline (low Rƒ), the eluent is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate). If spots are clustered near the solvent front (high Rƒ), the eluent is too polar; increase the proportion of the less polar solvent (e.g., hexane).
-
Try Different Solvents: Experiment with different solvent combinations. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity and improve separation. A common starting point for aromatic nitro compounds is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Problem 2: During recrystallization, my compound "oils out" instead of forming solid crystals.
-
Possible Cause 1: The cooling process is too rapid, not allowing sufficient time for an ordered crystal lattice to form.
-
Suggested Solution 1: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[4]
-
Possible Cause 2: The concentration of impurities is too high, causing a significant depression of the melting point and interfering with crystallization.
-
Suggested Solution 2: The sample requires pre-purification. Subject the oily product to silica gel column chromatography to remove the bulk of the impurities.[6] The resulting partially purified fractions can then be combined and recrystallized successfully.
Problem 3: My column chromatography provides poor separation of the target isomer.
-
Possible Cause 1: The polarity of the elution solvent is too high, causing all isomers to elute together quickly.
-
Suggested Solution 1: Use a less polar solvent system for the mobile phase. It is crucial to first determine an optimal TLC solvent system that gives good separation (ΔRƒ > 0.2) and then adapt it for column chromatography. A common rule of thumb is to use a slightly less polar solvent for the column than the one that gives an Rƒ of ~0.3 for your target compound on a TLC plate.
-
Possible Cause 2: The column was packed improperly or overloaded with the crude sample.
-
Suggested Solution 2:
-
Proper Packing: Ensure the silica gel is packed into a uniform, crack-free bed. A "slurry packing" method is generally most effective.[7]
-
Sample Loading: Do not overload the column. A general guideline is to use a 1:30 to 1:50 ratio of crude sample weight to silica gel weight. The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated band.
-
Experimental Workflow & Protocols
Workflow for Isomer Separation and Purification
The following diagram outlines the logical workflow for analyzing the crude product and achieving a high-purity final compound.
Caption: Workflow for the purification of this compound.
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). A single spot indicates high purity, while multiple spots confirm the presence of impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Add a small plug of glass wool or cotton to the bottom.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a moderately polar solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column bed. Add another thin layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds. For example, start with 95:5 Hexane:EtOAc, then move to 90:10, then 80:20.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC (as described in Protocol 1) to identify which fractions contain the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
TLC Analysis Protocol: Monitoring the Nitration of 3-Methoxyacetophenone
An essential aspect of synthesizing 1-(3-Methoxy-4-nitrophenyl)ethanone is the ability to monitor the reaction's progress effectively. This ensures the complete consumption of the starting material and maximizes the yield of the desired product. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful analytical technique perfectly suited for this purpose.
This technical support guide, designed for chemistry professionals, provides a comprehensive overview of TLC analysis for this specific synthesis. It offers a detailed experimental protocol, robust troubleshooting advice in a Q&A format, and answers to frequently asked questions to navigate potential challenges during the analysis.
This protocol outlines the standard procedure for monitoring the conversion of 3-methoxyacetophenone to this compound using normal-phase silica gel TLC.
Experimental Workflow
Caption: Workflow for TLC Analysis.
Materials
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator)
-
TLC Chamber with Lid
-
Filter Paper
-
Capillary Spotters
-
Mobile Phase (Eluent): e.g., 3:1 Hexane:Ethyl Acetate (v/v) - optimization may be required
-
Samples:
-
Starting Material (SM): 3-methoxyacetophenone, diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (RXN): A small aliquot from the reaction, quenched and diluted.
-
-
Visualization Tools:
-
UV Lamp (254 nm)
-
Staining Jar
-
Heat Gun
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution or Potassium Permanganate (KMnO₄) solution.
-
Step-by-Step Methodology
-
Chamber Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate for 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.
-
Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Mark three distinct, evenly spaced points on this line for spotting the samples (labeled 'S' for starting material, 'R' for the reaction mixture, and 'C' for the co-spot).
-
Spotting the Plate:
-
Lane S: Dip a clean capillary spotter into the diluted starting material solution and briefly touch it to the 'S' mark on the origin line. The goal is a small, concentrated spot, typically 1-2 mm in diameter.
-
Lane R: Use a new capillary spotter to apply the diluted reaction mixture to the 'R' mark.
-
Lane C (Co-spot): Spot the starting material on the 'C' mark. Let it dry completely, then spot the reaction mixture directly on top of the same spot. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction lane.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
Completion and Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization and Analysis:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Both the starting material and the nitrated product are UV-active due to their aromatic nature and will appear as dark spots against the green fluorescent background.[2][3][4] Circle the spots lightly with a pencil.
-
Staining (Optional but Recommended): For secondary confirmation, use a chemical stain. 2,4-DNPH is an excellent choice as it reacts specifically with the ketone functional group present in both the reactant and product, yielding yellow-orange spots.[5][6] Alternatively, a potassium permanganate stain can be used, which reacts with any oxidizable functional group.[3]
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot.
-
Interpreting the Results
The nitration introduces a polar nitro group (-NO₂) onto the aromatic ring. In normal-phase chromatography with a polar stationary phase (silica gel), more polar compounds interact more strongly and travel less distance up the plate.[7]
-
Starting Material (3-methoxyacetophenone): Less polar, higher Rf value.
-
Product (this compound): More polar, lower Rf value.
Reaction Monitoring:
-
Beginning of Reaction: A prominent spot corresponding to the starting material (high Rf) will be visible in the 'R' lane.
-
Mid-Reaction: Both starting material and product spots will be visible in the 'R' lane.
-
Completion: The starting material spot will have disappeared from the 'R' lane, leaving only the product spot (low Rf) and potentially some minor byproducts.
| Compound | Structure (Simplified) | Expected Polarity | Expected Rf Value (Approx.) |
| 3-Methoxyacetophenone (SM) | Methoxy-Acetophenone | Less Polar | ~0.6 - 0.7 |
| This compound (Product) | Nitro-Methoxy-Acetophenone | More Polar | ~0.3 - 0.4 |
Note: Rf values are highly dependent on the exact conditions (solvent system, temperature, plate type) and should be considered relative.
Troubleshooting Guide
Problem: My spots are streaking or elongated.
-
Possible Cause(s):
-
The sample is too concentrated (overloaded).[8]
-
The spotting solvent is not volatile enough or is too strong, causing the initial spot to spread.
-
The compound is acidic or basic and is interacting poorly with the silica gel.
-
-
Solution(s):
-
Dilute your sample further before spotting. Apply the spot multiple times, allowing the solvent to dry in between, to build concentration without overloading.[1]
-
Ensure your sample is dissolved in a highly volatile solvent like dichloromethane or ethyl acetate.
-
For acidic compounds, add a small amount (0.1-1%) of acetic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine.[8]
-
Problem: I don't see any spots on my TLC plate.
-
Possible Cause(s):
-
Solution(s):
-
Concentrate your sample or apply it multiple times in the same location on the origin line, ensuring it dries between applications.[8]
-
While both reactant and product are UV-active, always use a secondary chemical stain (like 2,4-DNPH or KMnO₄) to confirm the absence of spots.
-
This is less likely for these specific compounds but can be an issue. If suspected, minimize drying time before development.
-
Always ensure the solvent level in the chamber is well below the origin line.
-
Problem: My spots are all at the bottom (low Rf) or all at the top (high Rf).
-
Possible Cause(s):
-
Solution(s):
-
Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., try 2:1 or 1:1 Hex:EtOAc).
-
Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., try 4:1 or 5:1 Hex:EtOAc). A good separation has Rf values ideally between 0.15 and 0.85.[10]
-
Problem: The spots for my reactant and product are too close together (poor resolution).
-
Possible Cause(s):
-
The chosen mobile phase is not optimal for separating these specific compounds.
-
-
Solution(s):
-
Systematically test different solvent systems. Try changing the components entirely (e.g., Dichloromethane/Methanol or Toluene/Acetone) or adjusting the ratios of your current system in smaller increments. Sometimes, adding a third solvent in a small quantity can significantly improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: Why is a co-spot necessary? A1: A co-spot, where the starting material and reaction mixture are spotted in the same lane, is a critical control. It helps to definitively identify the starting material spot in the reaction lane, even if other spots have similar Rf values. If the reaction is complete, the co-spot lane will look identical to the starting material lane, just with the product spot also present.
Q2: Can I use a pen to draw the origin line? A2: No. The ink from a pen contains organic dyes that will dissolve in the mobile phase and chromatograph up the plate, creating confusing streaks and extra spots.[1] Always use a graphite pencil, as graphite is inert and will not move.
Q3: How do I know which isomer is formed (e.g., this compound vs. 1-(3-Methoxy-2-nitrophenyl)ethanone)? A3: Standard TLC analysis cannot definitively distinguish between positional isomers, as they often have very similar polarities and Rf values. TLC is used here to monitor the disappearance of the starting material and the appearance of a new, more polar product. The exact identity of the product and the ratio of any isomers formed must be confirmed by other analytical techniques like NMR spectroscopy, Mass Spectrometry, or HPLC.
Q4: My reaction is conducted in sulfuric and nitric acid. How do I prepare a sample for TLC? A4: You must quench a small aliquot of the reaction mixture before spotting. Carefully take a drop of the reaction mixture and add it to a vial containing ice-cold water or a saturated sodium bicarbonate solution to neutralize the strong acids. Then, extract the organic compounds with a small amount of a solvent like ethyl acetate or dichloromethane. This extract is what you will spot on the TLC plate.
Reaction Scheme
Caption: Synthesis of the target compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. theory.labster.com [theory.labster.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. homework.study.com [homework.study.com]
- 8. silicycle.com [silicycle.com]
- 9. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Preventing Over-Nitration of 3-Methoxyacetophenone
<content_type>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the over-nitration of 3-methoxyacetophenone. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitration of 3-methoxyacetophenone is resulting in significant amounts of dinitro- and other polysubstituted byproducts. What is causing this and how can I improve selectivity for mono-nitration?
A1: The formation of multiple nitration products is a common challenge stemming from the sensitive nature of the electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring. In 3-methoxyacetophenone, you have two directing groups:
-
Methoxy group (-OCH₃): A strongly activating, ortho, para-director.[1][2] This group donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2][3]
-
Acetyl group (-COCH₃): A deactivating, meta-director.[1][4] This group withdraws electron density from the ring, making it less reactive.
The activating methoxy group makes the entire ring more susceptible to nitration than benzene itself. Once the first nitro group is added, the ring is deactivated, but under harsh reaction conditions, a second or even third nitration can still occur.
Troubleshooting Steps to Enhance Mono-nitration Selectivity:
-
Stoichiometry of the Nitrating Agent: Carefully control the molar equivalents of your nitrating agent. A large excess of nitric acid will significantly increase the probability of over-nitration.[5][6] Aim for a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
Temperature Control: Maintain a low and consistent reaction temperature. Nitration is a highly exothermic reaction, and higher temperatures increase the reaction rate, often leading to decreased selectivity and the formation of byproducts.[6][7][8] A temperature range of 0-5 °C is generally recommended for this substrate.[6]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further nitration of your desired mono-nitro product.[6]
-
Order of Reagent Addition: Add the nitrating agent dropwise to the solution of 3-methoxyacetophenone. This ensures that the concentration of the powerful electrophile remains low throughout the reaction, minimizing localized "hot spots" and reducing the chance of multiple substitutions.[6][7]
Q2: I am observing the formation of undesired isomers. How can I control the regioselectivity of the nitration?
A2: The regiochemical outcome of the nitration of 3-methoxyacetophenone is dictated by the directing effects of the existing substituents. The strongly activating ortho, para-directing methoxy group will have a more dominant influence than the deactivating meta-directing acetyl group.[1]
Therefore, the primary sites of nitration will be ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the acetyl group (positions 2 and 6). The synergistic directing effects will strongly favor substitution at the 2-, 4-, and 6-positions. Steric hindrance from the adjacent acetyl group may slightly disfavor substitution at the 2-position.
Strategies to Influence Isomer Distribution:
-
Choice of Nitrating Agent: The composition of the nitrating agent can impact the ratio of isomers.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent.[9][10][11][12] The concentration of sulfuric acid can influence the ortho/para ratio.
-
Milder Nitrating Agents: For sensitive substrates, consider using milder alternatives that may offer different selectivity profiles.[6] Examples include nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅).[6][13]
-
-
Temperature: Lower temperatures often favor the formation of the thermodynamically more stable isomer.[6]
Q3: My reaction mixture is turning dark, and I'm isolating tar-like substances. What is causing this decomposition?
A3: The formation of dark, tarry byproducts is typically a sign of oxidation or other side reactions.[6] Nitric acid is a potent oxidizing agent, and electron-rich aromatic rings, like 3-methoxyacetophenone, are susceptible to oxidation.[6]
How to Prevent Substrate Oxidation:
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly to the cooled substrate solution. This helps to dissipate the heat generated during the reaction and prevents localized high concentrations of the oxidizing agent.[6]
-
Lower Reaction Temperature: Maintaining a consistently low temperature (0-5 °C) is crucial to minimize the rate of oxidation side reactions.[6][8]
-
Alternative Nitrating Systems: Consider using less oxidizing nitrating agents. For instance, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a milder alternative to the traditional mixed acid system.[6]
Q4: I have identified a byproduct that suggests the methoxy group has been demethylated. How can I prevent this?
A4: Cleavage of the methyl ether can occur under strong acidic conditions, particularly in the presence of water.[6]
Methods to Avoid Demethylation:
-
Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried before use. Water can act as a nucleophile in the demethylation process.[6]
-
Control Reaction Time and Temperature: Avoid prolonged exposure to strong acids at elevated temperatures, as this can promote the ether cleavage side reaction.[6]
Troubleshooting Guide: At-a-Glance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-nitration (Di- and Polysubstitution) | 1. Excess nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a slight molar excess (1.05-1.1 eq.) of nitric acid.[5][6] 2. Maintain temperature at 0-5 °C.[6][8] 3. Monitor reaction by TLC/GC-MS and quench promptly.[6] |
| Formation of Undesired Isomers | 1. Suboptimal nitrating agent. 2. Reaction temperature favoring kinetic products. | 1. Experiment with milder nitrating agents (e.g., HNO₃ in acetic anhydride).[6] 2. Lower the reaction temperature to favor the thermodynamically stable isomer.[6] |
| Oxidation and Tar Formation | 1. High concentration of nitric acid. 2. Elevated reaction temperature. | 1. Add the nitrating agent slowly and dropwise.[6] 2. Maintain rigorous temperature control (0-5 °C).[6][8] 3. Consider less oxidizing nitrating systems.[6] |
| Demethylation of Methoxy Group | 1. Presence of water. 2. Harsh acidic conditions. | 1. Ensure strictly anhydrous conditions.[6] 2. Minimize reaction time and avoid high temperatures.[6] |
Experimental Protocols
Protocol 1: Controlled Mono-nitration using Mixed Acid
This protocol is designed to favor mono-nitration by carefully controlling reaction parameters.
1. Preparation of the Nitrating Mixture:
- In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling the mixture in an ice-water bath.
2. Reaction Setup:
- Dissolve 3-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the pre-cooled nitrating mixture.
- Cool the solution to 0-5 °C using an ice-salt bath.
3. Nitration:
- Add the nitrating mixture dropwise to the vigorously stirred solution of 3-methoxyacetophenone.
- Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[6]
4. Reaction Monitoring:
- Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
5. Work-up:
- Once the reaction is complete (typically when the starting material is no longer visible by TLC), slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[7]
6. Isolation:
- Collect the precipitated solid product by vacuum filtration.
- Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
- Dry the product, for example, in a vacuum oven at a low temperature.
Protocol 2: Nitration using a Milder Reagent (Nitric Acid in Acetic Anhydride)
This protocol utilizes a less aggressive nitrating agent, which can be beneficial for sensitive substrates.
1. Reaction Setup:
- Dissolve 3-methoxyacetophenone (1 equivalent) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
- Cool the solution to 0 °C.
2. Nitration:
- Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
3. Reaction and Work-up:
- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
- Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acids, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing the Process
Workflow for Troubleshooting Nitration Reactions
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 4. quora.com [quora.com]
- 5. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide for the Work-up of 1-(3-Methoxy-4-nitrophenyl)ethanone
Welcome to the comprehensive technical support guide for the work-up and purification of 1-(3-Methoxy-4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure you can achieve high purity and yield in your experiments.
The Chemistry at a Glance: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of 3-methoxyacetophenone. The regioselectivity of this reaction is dictated by the competing directing effects of the methoxy (-OCH₃) and acetyl (-COCH₃) groups. The methoxy group is an ortho, para-director, activating the ring for electrophilic attack, while the acetyl group is a meta-director and deactivates the ring. This interplay can lead to a mixture of isomeric products, which is a primary challenge during the work-up and purification.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the work-up of this compound in a practical question-and-answer format.
Question 1: After quenching the reaction with ice water, my product has oiled out or failed to precipitate. What should I do?
Answer:
This is a common issue and can occur if the product is highly soluble in the acidic aqueous mixture or if it has a low melting point.
Immediate Action: Instead of filtration, you should proceed with a liquid-liquid extraction.
-
Step 1: Solvent Selection: Choose a water-immiscible organic solvent in which your product is soluble. Dichloromethane (DCM) or ethyl acetate are excellent starting points.
-
Step 2: Extraction: Transfer the entire quenched reaction mixture to a separatory funnel and perform at least three extractions with your chosen organic solvent.
-
Step 3: Combine and Proceed: Combine the organic layers and proceed with the standard washing steps as outlined in the general work-up protocol below.
Causality: The highly acidic nature of the quenched mixture can sometimes keep the product protonated and more soluble in the aqueous phase. Extraction with an organic solvent will efficiently recover the product.
Question 2: My crude product is a mixture of isomers. How can I effectively separate the desired this compound?
Answer:
The presence of isomeric impurities is the most significant challenge in this synthesis. The primary isomers you may encounter are 1-(3-Methoxy-6-nitrophenyl)ethanone and 1-(3-Methoxy-2-nitrophenyl)ethanone. Separation can be achieved through careful recrystallization or column chromatography.
Strategy 1: Fractional Recrystallization
This technique relies on the subtle differences in solubility between the isomers.
-
Solvent Screening: Ethanol is often a good starting point for the recrystallization of nitroacetophenones. You can also screen other solvents like methanol, isopropanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the crude mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature. The desired 4-nitro isomer, often being less soluble, may crystallize out first.
-
Cool further in an ice bath to maximize crystal formation.
-
Isolate the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by TLC or ¹H NMR. You may need to perform a second recrystallization to achieve high purity.
-
Strategy 2: Column Chromatography
This is a more robust method for separating isomers with similar polarities.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system and to track the separation during the column run. The different isomers should have distinct Rf values.
Question 3: My final product is highly colored (yellow or brown). What is the cause and how can I decolorize it?
Answer:
The color is likely due to residual acidic impurities or colored byproducts from the nitration reaction.
Solution:
-
Aqueous Wash: Before crystallization, ensure your crude product (dissolved in an organic solvent) has been thoroughly washed with a saturated sodium bicarbonate solution to neutralize and remove any residual acids.[1]
-
Activated Carbon (Charcoal): During recrystallization, you can add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities.
-
Important: The charcoal must be removed by hot filtration before allowing the solution to cool, otherwise, your product may crystallize on the charcoal.
-
Question 4: I am experiencing low yield after the purification step. What are the likely causes and how can I improve it?
Answer:
Low yield can stem from several factors during the work-up and purification.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Precipitation/Extraction | If the product oiled out, ensure you performed a thorough liquid-liquid extraction. |
| Product Loss During Washing | Avoid vigorous shaking of the separatory funnel to prevent the formation of stable emulsions. If an emulsion forms, try adding brine or filtering the emulsion through a pad of celite. |
| High Solubility in Recrystallization Solvent | Use the minimal amount of hot solvent necessary for dissolution. After slow cooling, ensure the flask is placed in an ice bath to maximize crystal formation. You can also concentrate the mother liquor to recover a second crop of crystals. |
| Product Adhesion to Silica Gel | If using column chromatography, ensure you are not using an overly polar eluent, which can cause band broadening and poor recovery. |
Step-by-Step Experimental Protocols
General Work-up Procedure
This protocol outlines the standard steps for isolating the crude product after the nitration reaction is complete.
Caption: General workflow for the work-up of this compound.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Isolation of Crude Product: If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Extraction (if necessary): If the product does not precipitate, transfer the quenched mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Neutralization Wash: Dissolve the crude solid (or the combined organic extracts) in a suitable organic solvent. Wash this solution with a saturated sodium bicarbonate solution to remove residual acids.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take during the work-up of a nitration reaction?
A1: Nitration reactions and their work-ups require strict safety measures. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Conduct all operations in a well-ventilated fume hood. The quenching process can be exothermic, so add the reaction mixture to the ice water slowly and with good stirring. Be aware that nitrated organic compounds can be thermally sensitive.
Q2: How can I use TLC to monitor the purification of my product?
A2: Thin Layer Chromatography (TLC) is an invaluable tool. For this compound and its isomers, a mobile phase of ethyl acetate and hexane (e.g., in a 2:8 or 3:7 ratio) on a silica gel plate should provide good separation. The desired 4-nitro isomer will have a different Rf value than the other isomers and any unreacted starting material, allowing you to track the progress of your column chromatography or assess the purity of your recrystallized product.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a solid. The melting point for a pure compound should be sharp. A broad melting range is indicative of impurities.
References
Technical Support Center: Synthesis of Substituted Nitroacetophenones
Welcome to the technical support center for the synthesis of substituted nitroacetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Here, we address common challenges through practical, field-tested troubleshooting guides and frequently asked questions, grounding our advice in the fundamental principles of organic chemistry.
Introduction: The Synthetic Challenge
Substituted nitroacetophenones are pivotal precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Their synthesis, most commonly achieved through the electrophilic nitration of a substituted acetophenone, is fraught with challenges. Issues of regioselectivity, reaction control, and product purification are common hurdles that can impact yield, purity, and scalability. This guide provides in-depth, actionable solutions to these persistent problems.
Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in Nitration Reactions
Q: My nitration of acetophenone is yielding a mixture of ortho, meta, and para isomers, with a low yield of the desired isomer. How can I improve the regioselectivity?
A: This is a classic challenge in electrophilic aromatic substitution. The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature.[4][5][6] However, under certain conditions, competing ortho and para substitution can occur.
Causality and Actionable Solutions:
-
Controlling Reaction Temperature: The nitration of acetophenone is a highly exothermic reaction.[7] Failure to maintain a low temperature (typically between -15°C and 0°C) can lead to increased formation of undesired side products and a decrease in selectivity.[8][9] Elevated temperatures provide the activation energy for less favorable reaction pathways to occur.
-
The "Why" Behind the Order of Reagent Addition: It is standard practice to first dissolve the acetophenone in concentrated sulfuric acid before the addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids).[9][10]
-
Mechanistic Explanation: Sulfuric acid protonates the acetyl group, further deactivating the ring and enhancing its meta-directing effect. This pre-activation step ensures that the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the meta position.
-
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is standard for generating the nitronium ion.[11][12] Using fuming nitric acid can lead to a more aggressive reaction and potentially more side products if not carefully controlled.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: Formation of Oxidized or Poly-nitrated Byproducts
Q: I am observing significant charring and the formation of dark, tarry byproducts in my reaction mixture. What is causing this and how can I prevent it?
A: This is indicative of overly harsh reaction conditions, leading to oxidation of the starting material or poly-nitration.
Causality and Actionable Solutions:
-
Excessive Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of multiple nitro groups onto the aromatic ring, especially if the temperature is not well-controlled.
-
Protocol Insight: Carefully control the stoichiometry. A slight excess of the nitrating agent is often sufficient.
-
-
"Runaway" Reaction: As mentioned, nitration is highly exothermic. A rapid increase in temperature can cause decomposition of the starting material and the formation of complex, often intractable, byproducts.
-
Preventative Measures: Ensure vigorous stirring to dissipate localized heating and maintain a uniform temperature throughout the reaction mixture.[9]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: My crude product is an oily solid that is difficult to filter and purify. How can I obtain a clean, crystalline product?
A: This is a common issue, particularly with the synthesis of m-nitroacetophenone, which can sometimes precipitate as a waxy solid.[10]
Causality and Actionable Solutions:
-
Incomplete Reaction or Presence of Isomers: An oily product can be a sign of an incomplete reaction or a mixture of isomers, which can depress the melting point and hinder crystallization.
-
Analytical Approach: Use Thin Layer Chromatography (TLC) to assess the completeness of the reaction and the presence of multiple products before proceeding with workup.
-
-
Workup and Recrystallization Technique: The workup procedure is critical for obtaining a pure product.
-
Protocol Insight:
-
After the reaction is complete, the mixture is typically poured onto crushed ice to precipitate the product.[9][10]
-
The crude product should be thoroughly washed with cold water to remove residual acids.[9]
-
Recrystallization from a suitable solvent system (e.g., ethanol-water) is often necessary to obtain a pure, crystalline product.[10] Filtering the hot solution can remove insoluble impurities.[9]
-
-
Table 1: Solvent Systems for Recrystallization of Nitroacetophenones
| Isomer | Common Recrystallization Solvents | Notes |
| 2-Nitroacetophenone | Ethanol, Methanol, Light Petroleum | --- |
| 3-Nitroacetophenone | Ethanol, Ethanol-Water | May require multiple recrystallizations.[10] |
| 4-Nitroacetophenone | Hot Ethanol, Ether, Benzene | Generally forms well-defined crystals.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted nitroacetophenones?
A1: The most common method is the direct nitration of the corresponding substituted acetophenone using a mixture of nitric and sulfuric acid.[11] Alternative methods exist for specific isomers, such as the oxidation of a nitro-substituted ethylbenzene.[2][8][13] For instance, 2-nitroacetophenone can be synthesized by the oxidation of o-nitroethylbenzene.[2][8]
Caption: The primary synthetic route to substituted nitroacetophenones.
Q2: Why is the synthesis of o-nitroacetophenone via direct nitration of acetophenone so challenging?
A2: The acetyl group's meta-directing nature makes direct nitration to the ortho position a minor pathway.[5][14] The yield of o-nitroacetophenone from direct nitration is typically very low. Therefore, alternative synthetic strategies are often employed, such as starting with o-nitroethylbenzene and oxidizing the ethyl group.[2] A multi-step synthesis starting from o-nitrobenzoyl chloride has also been reported as a more efficient method.[2]
Q3: Can Friedel-Crafts acylation be used to synthesize nitroacetophenones?
A3: Yes, but with a significant caveat. The Friedel-Crafts acylation is an electrophilic aromatic substitution that introduces an acyl group.[15][16][17][18][19] However, the nitro group is strongly deactivating, which makes the aromatic ring less susceptible to Friedel-Crafts reactions. Therefore, it is generally more feasible to first perform the Friedel-Crafts acylation on a less deactivated ring and then introduce the nitro group in a subsequent step.
Q4: What are some key safety precautions to take during the synthesis of nitroacetophenones?
A4:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic and can become uncontrollable if the reagents are mixed too quickly or without adequate cooling.[7]
-
Quenching: Always pour the reaction mixture onto ice slowly and with stirring to manage the heat generated during quenching.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of m-Nitroacetophenone
This protocol is a synthesis of established laboratory procedures.[9][10]
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol
-
Crushed Ice
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 37 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt or dry ice-acetone bath to 0°C.
-
Slowly add 0.125 mol of acetophenone via the dropping funnel, ensuring the temperature does not exceed 5°C.[10]
-
After the addition is complete, cool the mixture to -7°C.
-
Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, and cool this mixture.
-
Add the cooled nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the reaction temperature between -5°C and 0°C.[10]
-
After the addition is complete, continue stirring for an additional 10 minutes.
-
Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 165 g of crushed ice and 375 mL of water.[10]
-
Allow the ice to melt, and then collect the precipitated yellow solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol or an ethanol-water mixture to obtain pure m-nitroacetophenone.[10]
References
- 1. Page loading... [guidechem.com]
- 2. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. is.muni.cz [is.muni.cz]
- 11. nbinno.com [nbinno.com]
- 12. quora.com [quora.com]
- 13. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedel–Crafts Acylation [sigmaaldrich.com]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
1H NMR and 13C NMR of 1-(3-Methoxy-4-nitrophenyl)ethanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(3-Methoxy-4-nitrophenyl)ethanone
Introduction
This compound, also known as 3'-Methoxy-4'-nitroacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure incorporates an acetyl group, a methoxy group, and a nitro group on a benzene ring, leading to a unique electronic environment that is well-suited for investigation by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, presents a comparison with related compounds, and provides a detailed experimental protocol for data acquisition.
Molecular Structure and NMR Prediction
The chemical structure of this compound is fundamental to understanding its NMR spectra. The molecule possesses several distinct proton and carbon environments that will give rise to characteristic signals. The numbering convention used for the assignments in this guide is shown in the diagram below.
References
A Comparative Spectroscopic Guide to 1-(3-Methoxy-4-nitrophenyl)ethanone and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a compound's functional groups and molecular weight. This guide offers an in-depth comparative analysis of the IR and mass spectra of 1-(3-Methoxy-4-nitrophenyl)ethanone, a compound of interest in various synthetic pathways. To provide a comprehensive understanding, its spectral features are compared with its constitutional isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone, and a related analogue, 1-(4-hydroxy-3-nitrophenyl)ethanone. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and compare the spectra of these and similar aromatic nitro compounds.
Introduction to the Spectroscopic Analysis of Aromatic Nitro Compounds
Aromatic nitro compounds are a class of molecules with significant applications in medicinal chemistry and materials science. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and other substituents on the aromatic ring, profoundly influences the molecule's chemical reactivity, polarity, and spectroscopic properties. This compound, with its methoxy (-OCH₃) and acetyl (-COCH₃) functionalities, presents a unique spectroscopic signature that can be deciphered through IR and MS analysis. Understanding these signatures is crucial for reaction monitoring, quality control, and the structural elucidation of novel compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring IR and Mass Spectra for the compounds discussed in this guide.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to the vibrations of particular functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring high-resolution IR spectra.
Sample Preparation (KBr Pellet Method):
-
Sample Grinding: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water absorption bands.
-
Pellet Formation: The resulting mixture is transferred to a pellet press and subjected to high pressure (typically 8-10 tons) for several minutes. This process forms a thin, transparent KBr pellet containing the dispersed sample.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Diagram of the Experimental Workflow for IR Spectroscopy:
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is commonly used for the analysis of relatively volatile and thermally stable organic compounds.
Experimental Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the formation of a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
Diagram of the Mass Spectrometry Workflow:
Caption: General workflow for acquiring an electron ionization mass spectrum.
Comparative Analysis of IR Spectra
The IR spectra of this compound and its isomers are characterized by several key absorption bands corresponding to their functional groups. The precise positions of these bands can provide clues about the electronic environment and substitution pattern of the aromatic ring.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 1-(4-Methoxy-3-nitrophenyl)ethanone (Experimental, cm⁻¹)[1] | 1-(4-hydroxy-3-nitrophenyl)ethanone (Experimental, cm⁻¹)[2] |
| -NO₂ | Asymmetric Stretch | ~1520 | Strong band in the 1500-1550 region | Strong band in the 1500-1550 region |
| -NO₂ | Symmetric Stretch | ~1350 | Strong band in the 1330-1370 region | Strong band in the 1330-1370 region |
| C=O (Ketone) | Stretch | ~1685 | Strong band around 1680-1700 | Strong band around 1680-1700 |
| C-O (Methoxy) | Stretch | ~1260 | Present in the 1250-1300 region | N/A |
| Ar-H | Stretch | ~3100-3000 | Present in the 3000-3100 region | Present in the 3000-3100 region |
| C-H (Methyl) | Stretch | ~2950-2850 | Present in the 2850-3000 region | Present in the 2850-3000 region |
| O-H (Phenolic) | Stretch (Broad) | N/A | N/A | Broad band around 3200-3600 |
Interpretation of IR Spectra:
-
Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds consistently exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[1][3] For this compound and its isomers, these are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3] The high polarity of the nitro group leads to intense IR signals.[1]
-
Carbonyl (C=O) Stretch: The ketone's carbonyl group gives rise to a strong, sharp absorption band. In aromatic ketones, this band typically appears between 1700 and 1680 cm⁻¹. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic ketones.[4] The electronic nature of the other ring substituents can further influence the exact position of this peak.
-
Methoxy (C-O) and Phenolic (O-H) Stretches: The C-O stretching of the methoxy group in this compound and its 4-methoxy isomer will produce a characteristic band, typically around 1260 cm⁻¹. In contrast, 1-(4-hydroxy-3-nitrophenyl)ethanone will show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is a clear distinguishing feature.
-
Aromatic and Aliphatic C-H Stretches: The spectra of all three compounds will display C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group of the acetyl moiety (below 3000 cm⁻¹).
Comparative Analysis of Mass Spectra
Mass spectrometry provides the molecular weight of a compound and insights into its structure through the analysis of fragmentation patterns. The molecular weight of both this compound and 1-(4-Methoxy-3-nitrophenyl)ethanone is 195.17 g/mol .[5][6]
| Ion | m/z | This compound (Predicted) | 1-(4-Methoxy-3-nitrophenyl)ethanone (Experimental)[1] | Interpretation |
| [M]⁺• | 195 | Expected | Observed | Molecular Ion |
| [M - CH₃]⁺ | 180 | Expected, likely abundant | Observed as a top peak | Loss of a methyl radical from the acetyl group (α-cleavage) |
| [M - NO₂]⁺ | 149 | Expected | Likely present | Loss of a nitro radical |
| [M - COCH₃]⁺ | 152 | Expected | Likely present | Loss of the acetyl group |
| [ArC≡O]⁺ | 105 | Less likely due to substitution | Observed as a prominent peak | Formation of the benzoyl cation (less common with electron-withdrawing groups)[7] |
| [CH₃CO]⁺ | 43 | Expected, likely abundant | Observed | Acylium ion from the acetyl group |
Interpretation of Mass Spectra:
The fragmentation of aromatic ketones in an EI-MS is a well-understood process.[7]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺•) at m/z 195 should be observable for both methoxy isomers, confirming their molecular weight.
-
α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[7] For these compounds, this can lead to the loss of the methyl group, resulting in a prominent peak at m/z 180 ([M - 15]⁺), or the loss of the aromatic ring. The formation of the acylium ion ([CH₃CO]⁺) at m/z 43 is also a result of α-cleavage and is expected to be a significant peak.
-
Fragmentation of the Aromatic Ring: The substituted aromatic ring can also undergo fragmentation. The loss of the nitro group (-NO₂) as a radical would result in a fragment at m/z 149. The loss of the entire acetyl group would lead to a fragment at m/z 152.
-
Influence of Substituents: The presence of the electron-withdrawing nitro group can influence the fragmentation pathways. For instance, the formation of a benzoyl-type cation (at m/z 105 in the case of unsubstituted acetophenone) might be less favored compared to fragmentation pathways that retain the charge on the nitro-containing aromatic ring.[8][9]
Diagram of the Predicted Fragmentation Pathway for this compound:
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct yet related spectral features. In IR spectroscopy, the key differentiating feature between the methoxy and hydroxy analogues is the presence of a broad O-H stretch in the latter. While the IR spectra of the two methoxy isomers are expected to be very similar, subtle shifts in the C=O and -NO₂ stretching frequencies may be observed due to the different electronic environments arising from the substituent positions. In mass spectrometry, while both methoxy isomers will exhibit the same molecular ion peak, the relative abundances of their fragment ions could differ, providing a potential avenue for their differentiation. This guide provides a foundational framework for the spectroscopic characterization of these and other related aromatic nitro compounds, underscoring the power of IR and MS in the structural elucidation pipeline for drug discovery and development.
References
- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Methoxy-Nitroacetophenone Isomers: An In-Depth Guide for Researchers
In the landscape of pharmaceutical research and organic synthesis, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of key methoxy-nitroacetophenone isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification, purity assessment, and the advancement of targeted molecular design.
This guide will delve into the nuanced distinctions between ortho, meta, and para-substituted isomers, focusing on the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and acetyl groups. We will explore how the relative positions of these substituents on the phenyl ring influence the electronic environment of the molecule, leading to characteristic shifts and patterns in various spectroscopic analyses.
The Isomers in Focus
The primary focus of this guide will be on the following representative methoxy-nitroacetophenone isomers:
-
4'-Methoxy-3'-nitroacetophenone: A 'para-methoxy, meta-nitro' arrangement relative to the acetyl group.
-
3'-Methoxy-4'-nitroacetophenone: A 'meta-methoxy, para-nitro' arrangement relative to the acetyl group.
-
2'-Methoxy-nitroacetophenones (a brief overview): Highlighting the characteristic 'ortho' effects.
We will also draw comparative data from the parent nitroacetophenone isomers (ortho, meta, and para) to provide a foundational understanding of the substituent effects.
Core Spectroscopic Techniques for Isomer Differentiation
The following spectroscopic techniques are indispensable for the structural elucidation of methoxy-nitroacetophenone isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups and their vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides insights into fragmentation patterns.
The subsequent sections will explore the expected and observed spectroscopic data for our target isomers, highlighting the key differentiating features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the positions of the methoxy and nitro groups.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for differentiating these isomers. The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.
Key Observational Trends:
-
4'-Methoxy-3'-nitroacetophenone: The proton ortho to the acetyl group and meta to the nitro group will typically be the most deshielded (highest δ value) due to the additive electron-withdrawing effects. The methoxy protons will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
-
3'-Methoxy-4'-nitroacetophenone: The proton ortho to the nitro group and meta to the acetyl group will be significantly deshielded. The unique substitution pattern will give rise to a distinct set of aromatic proton signals compared to its isomers.
-
Ortho Effects: In 2'-methoxy-nitroacetophenone isomers, the proximity of the methoxy group to the acetyl group can lead to through-space interactions, influencing the chemical shifts of both the methoxy and acetyl protons.
Illustrative Workflow for ¹H NMR Sample Preparation and Analysis:
Caption: A typical workflow for acquiring ¹H NMR spectra of methoxy-nitroacetophenone isomers.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the aromatic ring are also highly indicative of the substitution pattern. The electron-withdrawing acetyl and nitro groups cause a downfield shift (higher δ) for the carbons they are attached to and those in ortho and para positions, while the electron-donating methoxy group causes an upfield shift (lower δ) for the attached carbon and those ortho and para to it.
Data Summary: ¹H and ¹³C NMR of Methoxy-Nitroacetophenone and Parent Nitroacetophenone Isomers
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4'-Methoxy-3'-nitroacetophenone | Acetyl-CH₃: ~2.6 | Carbonyl-C: ~196 |
| Methoxy-CH₃: ~4.0 | Aromatic-C: Varied shifts based on substitution | |
| Aromatic-H: Distinct signals | Methoxy-C: ~56 | |
| 3-Nitroacetophenone | Acetyl-CH₃: ~2.7 | Carbonyl-C: ~196.5 |
| Aromatic-H: 8.8 (s), 8.4 (d), 8.2 (d), 7.7 (t) | Aromatic-C: 148.6, 138.9, 134.8, 130.1, 127.5, 123.3 | |
| 4-Nitroacetophenone | Acetyl-CH₃: ~2.7 | Carbonyl-C: ~196.3 |
| Aromatic-H: 8.3 (d), 8.1 (d)[1] | Aromatic-C: 150.4, 141.4, 129.3, 123.9[1] |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data for 3- and 4-nitroacetophenone are provided for comparative purposes.[1][2][3][4]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. The positions of the absorption bands can be subtly influenced by the electronic effects of the substituents.
Characteristic IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Range | Key Observations for Isomers |
| C=O (Acetyl) | 1680 - 1700 | The exact position can shift slightly based on conjugation with the ring and the electronic influence of the other substituents. For instance, the C=O stretch in 3-nitroacetophenone is observed around 1691 cm⁻¹.[5] |
| NO₂ (Nitro) | 1500 - 1560 (asymmetric) | The electronic communication between the nitro and methoxy groups can influence these frequencies. |
| 1340 - 1380 (symmetric) | ||
| C-O (Methoxy) | 1200 - 1300 (asymmetric) | These bands confirm the presence of the methoxy group. |
| 1000 - 1100 (symmetric) | ||
| Aromatic C-H | 3000 - 3100 | Stretching vibrations characteristic of the aromatic ring. |
| Aromatic C=C | 1450 - 1600 | Ring stretching vibrations. |
The IR spectrum of 4'-Methoxy-3'-nitroacetophenone is available in the NIST Chemistry WebBook.[6] Similarly, spectra for 3-nitroacetophenone and 4-nitroacetophenone can be found in various databases.[7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.
General Principles:
-
The presence of the chromophoric acetyl and nitro groups, along with the auxochromic methoxy group, leads to characteristic absorption bands in the UV region.
-
The relative positions of these groups determine the extent of electronic communication and, consequently, the energy of the electronic transitions.
-
Isomers with more extended conjugation or stronger donor-acceptor interactions will generally exhibit a red shift (longer λ_max).
For 4-methoxyacetophenone, a related compound, UV-Vis absorptions in ethanol have been reported at 205, 216, and 271 nm.[9] The introduction of a nitro group is expected to shift these absorptions.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound (via the molecular ion peak, M⁺) and characteristic fragmentation patterns that can aid in structural elucidation. The fragmentation of these isomers is influenced by the stability of the resulting radical cations and neutral fragments.
Expected Fragmentation Pathways:
-
Loss of a methyl group (•CH₃) from the acetyl group: This will result in a prominent peak at [M-15]⁺.
-
Loss of a methoxy group (•OCH₃): A peak at [M-31]⁺ may be observed.
-
Loss of the nitro group (•NO₂): A peak at [M-46]⁺ is possible.
-
Cleavage of the acetyl group (•COCH₃): This would lead to a fragment at [M-43]⁺.
The relative intensities of these fragment ions can differ between isomers due to the varying stabilities of the precursor ions and the resulting fragments. For example, the mass spectrum of 4'-Methoxy-3'-nitroacetophenone is available from the NIST WebBook.[10]
Diagram of a Generic Mass Spectrometry Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
The spectroscopic differentiation of methoxy-nitroacetophenone isomers is a clear demonstration of how subtle changes in molecular structure have a profound impact on spectroscopic output. While each technique provides valuable pieces of the puzzle, a combined analytical approach is essential for unambiguous structural assignment. ¹H and ¹³C NMR are paramount for delineating the precise substitution pattern, while IR confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and offers complementary structural information through fragmentation analysis, and UV-Vis spectroscopy sheds light on the electronic properties of the isomers.
For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic nuances is not merely an academic exercise. It is a fundamental requirement for ensuring the identity, purity, and, ultimately, the intended function of the molecules they work with.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Nitroacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]
- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 8. 4-Nitroacetophenone(100-19-6) IR Spectrum [chemicalbook.com]
- 9. ijrat.org [ijrat.org]
- 10. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]
HPLC and GC-MS analysis of 1-(3-Methoxy-4-nitrophenyl)ethanone
An Objective Comparison Guide to the HPLC and GC-MS Analysis of 1-(3-Methoxy-4-nitrophenyl)ethanone
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is not merely a procedural step but the bedrock of quality and safety. The compound this compound (CAS No. 22106-39-4), a key building block in various synthetic pathways, demands precise and reliable analytical methods to determine its purity, identify potential impurities, and ensure batch-to-batch consistency.
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this nitroaromatic ketone. Moving beyond a simple recitation of protocols, we will explore the fundamental causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges.
The Analyte: this compound at a Glance
Before delving into the analytical methodologies, understanding the physicochemical properties of the target analyte is crucial.
This structure, featuring an aromatic ring, a ketone group, a methoxy ether, and a nitro group, confers moderate polarity and a strong UV chromophore. Its predicted volatility and thermal stability are key differentiators that will dictate the suitability of HPLC versus GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Non-Volatile Impurities
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in handling a vast range of compounds, including those that are non-volatile or thermally sensitive.[2] For an analyte like this compound, a reversed-phase HPLC method provides a robust and high-resolution approach for routine purity assessment and quantification.
Rationale for Methodological Choices
The selection of a reversed-phase method is a deliberate choice rooted in the analyte's structure. The nonpolar C18 stationary phase offers effective hydrophobic interactions with the phenyl ring, while the polar mobile phase allows for the controlled elution of the moderately polar analyte and its potential impurities. The use of a gradient elution is critical; it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with optimal peak shape within a reasonable analysis time.[3] UV detection is the logical choice due to the molecule's conjugated aromatic system and nitro group, which afford strong absorbance at 254 nm, ensuring high sensitivity.[3]
Experimental Protocol: HPLC-UV Analysis
This protocol is designed as a self-validating system, providing a reliable starting point for method development.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is crucial for suppressing the ionization of any potential acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 35% B
-
5-18 min: 35% to 80% B
-
18-22 min: 80% B
-
22-23 min: 80% to 35% B
-
23-28 min: 35% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
-
HPLC Workflow Diagram
Caption: High-level workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Specificity for Volatile Species
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] This technique is the gold standard for analyzing volatile and semi-volatile compounds. Its applicability to this compound hinges on the analyte's ability to be volatilized without thermal degradation in the GC inlet and column.
Rationale for Methodological Choices
The primary advantage of GC-MS is its specificity. While HPLC-UV relies on retention time for identification, MS provides a mass spectrum—a molecular fingerprint based on the fragmentation pattern of the molecule—allowing for confident identification of the main peak and any co-eluting or trace-level impurities.[3] Electron Ionization (EI) at a standard energy of 70 eV is employed to generate reproducible fragmentation patterns that can be compared against established mass spectral libraries for unequivocal identification.[3] A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen for its versatility and ability to separate compounds primarily based on their boiling points.
Experimental Protocol: GC-MS Analysis
This protocol is designed to maximize sensitivity and specificity for volatile and semi-volatile components.
-
Chromatographic & Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C. This temperature must be high enough to ensure complete volatilization but low enough to prevent thermal degradation.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
-
Sample Preparation:
-
Prepare a stock solution of approximately 1 mg/mL in a volatile solvent such as Acetone or Ethyl Acetate.
-
Dilute the stock solution to a final concentration of ~10-50 µg/mL. Unlike HPLC, GC-MS is highly sensitive and requires more dilute samples to avoid detector saturation.
-
Ensure the sample is free of non-volatile residues which could contaminate the GC inlet liner.
-
GC-MS Workflow Diagram
Caption: High-level workflow for GC-MS analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is better suited for the analytical goal.[4] The following table provides a direct comparison based on key performance attributes for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale & Expert Insight |
| Primary Application | Quantitative Purity Analysis | Impurity Identification & Structural Confirmation | HPLC is robust for quantifying the main component against standards. GC-MS excels at identifying unknown volatile/semi-volatile impurities via spectral libraries. |
| Analyte Volatility | Not Required | Mandatory | HPLC is ideal for non-volatile compounds or those with poor thermal stability, a potential concern for nitroaromatics.[2] |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | The combination of splitless injection and a highly sensitive MS detector generally gives GC-MS an edge in detecting trace-level components.[4] |
| Specificity | Moderate (Retention Time) | Very High (Mass Spectrum) | A mass spectrum provides a much higher degree of confidence in compound identification than retention time alone.[3] |
| Sample Preparation | Simple (dissolve & inject) | Requires volatile solvent; must be free of non-volatile matrix. | HPLC is more forgiving of complex sample matrices. GC requires clean samples to avoid inlet and column contamination. |
| Analysis of Impurities | Detects a wide range of polar and non-polar impurities. | Best for volatile or semi-volatile impurities. | HPLC is superior for detecting non-volatile synthesis byproducts or degradation products. For related nitrophenols, GC may require derivatization.[5] |
| Instrumentation Cost | Lower | Higher | The complexity of the mass spectrometer makes GC-MS instruments a larger capital investment.[4] |
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques that, when used together, provide a complete analytical picture.
-
For routine quality control, batch release, and purity determination, HPLC-UV is the recommended method. Its robustness, ease of use, and suitability for quantifying the main component and a broad range of non-volatile impurities make it the ideal workhorse for this task.
-
For impurity profiling, structural elucidation of unknowns, and definitive identification, GC-MS is the superior choice. Its high specificity and sensitivity are invaluable for identifying trace volatile impurities that may be missed or poorly characterized by HPLC-UV.
Ultimately, a truly rigorous characterization of this compound would leverage HPLC for accurate quantification and GC-MS for orthogonal identity confirmation and the investigation of any volatile unknowns, ensuring the highest standards of scientific integrity and product quality.
References
A-Comparative-Guide-to-Differentiating-1-(3-Methoxy-4-nitrophenyl)ethanone-and-1-(4-Methoxy-3-nitrophenyl)ethanone
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science, the precise identification of constitutional isomers is paramount. The positional difference of functional groups on an aromatic ring can drastically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth technical comparison of two such isomers: 1-(3-Methoxy-4-nitrophenyl)ethanone (Isomer A) and 1-(4-Methoxy-3-nitrophenyl)ethanone (Isomer B) . We will explore the fundamental principles and provide validated experimental protocols to unambiguously differentiate between them.
The Challenge: Subtle Structural Differences, Significant Consequences
Isomers A and B both have the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] The sole difference lies in the substitution pattern of the methoxy (-OCH₃) and nitro (-NO₂) groups on the acetophenone core.
-
Isomer A : 3-Methoxy-4-nitroacetophenone
-
Isomer B : 4-Methoxy-3-nitroacetophenone
This subtle change significantly impacts the electronic environment of the aromatic ring, which in turn provides the basis for their differentiation using modern analytical techniques.
At-a-Glance Comparison: Key Physical Properties
A preliminary differentiation can often be made based on physical properties, most notably the melting point, which is influenced by the molecule's ability to pack into a crystal lattice.
| Property | This compound (Isomer A) | 1-(4-Methoxy-3-nitrophenyl)ethanone (Isomer B) |
| CAS Number | 22106-39-4[3][4] | 6277-38-9[1][5] |
| Appearance | Yellow Solid | White to Yellow-Green Powder/Crystal[6][7] |
| Melting Point | 103-105 °C | 97-100 °C[6][7] |
The consistently higher melting point of Isomer A provides a simple, albeit not definitive, first check for sample identity.
The Decisive Technique: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling patterns of the aromatic protons are uniquely dictated by the electronic effects of the substituents.
Underlying Principles:
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that deshields nearby protons (shifts them downfield to higher ppm values) through both inductive and resonance effects.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance, which shields ortho and para protons (shifts them upfield to lower ppm values).
-
Acetyl Group (-COCH₃): An electron-withdrawing group that deshields the ortho protons.
Predicted ¹H NMR Spectra Analysis
Isomer A: this compound
In this isomer, the key interactions are:
-
H-2 is ortho to the acetyl group and meta to the methoxy group.
-
H-5 is ortho to the nitro group and meta to the acetyl group.
-
H-6 is meta to both the nitro and acetyl groups.
The strong deshielding effect of the nitro group at position 4 will most significantly impact H-5. The acetyl group at position 1 will deshield H-2. This leads to a distinct pattern where the aromatic protons are well-separated.
Isomer B: 1-(4-Methoxy-3-nitrophenyl)ethanone
Here, the arrangement is different:
-
H-2 is ortho to the acetyl group and the nitro group.
-
H-5 is ortho to the methoxy group.
-
H-6 is meta to the acetyl group and ortho to the methoxy group.
The proton at H-2 is flanked by two powerful EWGs, causing a significant downfield shift, making it the most deshielded proton of all aromatic signals in either isomer. The methoxy group at position 4 will shield H-5, shifting it upfield.
Comparative Data Table: ¹H NMR
| Proton | Isomer A (Predicted δ, ppm) | Isomer B (Observed δ, ppm in CDCl₃) | Rationale for Difference |
| -COCH₃ | ~2.6 | ~2.6 | Minimal difference expected. |
| -OCH₃ | ~4.0 | ~4.0 | Minimal difference expected. |
| Aromatic H | Signals spread across ~7.5-8.2 ppm | H-2: ~8.4 (d); H-6: ~8.0 (dd); H-5: ~7.2 (d) | In Isomer B , H-2 is strongly deshielded by adjacent -COCH₃ and -NO₂ groups. H-5 is shielded by the para -OCH₃ group. This creates a much wider spectral window for the aromatic protons compared to Isomer A. |
Chromatographic Separation: Leveraging Polarity Differences
The difference in the position of the highly polar nitro group and the moderately polar methoxy group results in a difference in overall molecular polarity, which can be exploited for chromatographic separation.
Principle of Separation: In normal-phase chromatography (e.g., silica gel TLC), more polar compounds interact more strongly with the stationary phase and thus have lower retention factors (Rf). Isomer A, with the methoxy group "sandwiched" between the two electron-withdrawing groups, is expected to have a slightly different dipole moment and polarity compared to Isomer B.
Experimental Protocol: Thin-Layer Chromatography (TLC)
This protocol provides a reliable method for baseline separation of the two isomers.
Objective: To resolve a mixture of Isomer A and Isomer B on a silica gel TLC plate.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber
-
Spotting capillaries
-
Mobile Phase: 30:70 Ethyl Acetate/Hexane
-
Samples of Isomer A, Isomer B, and a co-spot mixture (dissolved in acetone or dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Preparation: Pour the 30:70 Ethyl Acetate/Hexane mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.
-
Spotting: Using a pencil, lightly draw an origin line ~1 cm from the bottom of the TLC plate. Use a capillary to spot small, concentrated dots of Isomer A, Isomer B, and the mixture on the origin line, ensuring they are well-spaced.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Expected Results: The two isomers will be resolved into distinct spots. Based on typical interactions, the isomer with the slightly greater polarity will exhibit a lower Rf value. This quick, inexpensive method is ideal for reaction monitoring and purity assessment.
Workflow & Decision Making
The following workflow provides a logical sequence for identifying an unknown sample.
Caption: A logical workflow for differentiating the two isomers.
Conclusion
While this compound and 1-(4-Methoxy-3-nitrophenyl)ethanone are structurally similar, they possess unique and exploitable differences in their physical and spectroscopic properties. A simple melting point test can provide an initial indication, and TLC offers a rapid method for assessing purity and separation. However, ¹H NMR spectroscopy stands as the definitive and most trustworthy technique for unambiguous identification . By carefully analyzing the chemical shifts and coupling patterns in the aromatic region, researchers can confidently distinguish between these two critical building blocks, ensuring the integrity and success of their synthetic endeavors.
References
- 1. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [chemicalbook.com]
- 4. 3-Methoxy-4-nitroacetophenone | 22106-39-4 | FM67840 [biosynth.com]
- 5. 1-(4-methoxy-3-nitrophenyl)ethanone [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. 4-METHOXY-3-NITROACETOPHENONE | 6277-38-9 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Nitroacetophenone Derivatives
In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile foundation for the development of novel therapeutic agents. The introduction of a nitro group to this structure gives rise to nitroacetophenone derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This guide offers a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of these promising molecules.
Anticancer Activity: Targeting Key Oncogenic Pathways
Nitroacetophenone derivatives, particularly those belonging to the chalcone family, have emerged as potent anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation.
A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed in various cancers.[1][2] Chalcone-based 4-nitroacetophenone derivatives have been designed and synthesized to specifically target the EGFR kinase domain.[1][2]
Comparative Cytotoxicity
The in vitro cytotoxic activity of several chalcone-based 4-nitroacetophenone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | H1299 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HEK-293T (Normal Cells) IC50 (µM) |
| NCH-2 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | 77.8 |
| NCH-4 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | > 100 |
| NCH-5 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | > 100 |
| NCH-6 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | > 100 |
| NCH-8 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | > 100 |
| NCH-10 | 4.5 - 11.4 | 4.3 - 15.7 | 2.7 - 4.1 | 4.9 - 19.7 | > 100 |
Data synthesized from a study on chalcone-based 4-nitroacetophenone derivatives.[1][2]
Notably, these compounds exhibit significant selectivity, with much higher IC50 values against the healthy HEK-293T cell line, indicating a favorable therapeutic window.[1][2] Compound NCH-10, in particular, has shown potent activity and a high degree of stability in binding to the EGFR kinase domain, comparable to the established EGFR inhibitor, erlotinib.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow:
Figure 1: Workflow of the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroacetophenone derivatives and a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Nitroacetophenone derivatives, particularly nitro-substituted chalcones, have demonstrated significant anti-inflammatory properties.[3][4][5]
Comparative In Vivo Anti-inflammatory Effects
The anti-inflammatory activity of nitrochalcones has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.[3][4][5]
| Compound | Position of Nitro Group | Maximum Anti-inflammatory Effect (%) | Time to Maximum Effect (hours) |
| 2'-nitrochalcone | ortho | ~35% | 3 |
| 3'-nitrochalcone | meta | Not specified as most effective | Not specified |
| 4'-nitrochalcone | para | Not specified as most effective | Not specified |
Data from a study on nitro-substituted chalcones.[3][5]
The study revealed that the position of the nitro group on the acetophenone ring influences the anti-inflammatory activity, with the ortho-substituted derivative (2'-nitrochalcone) exhibiting the most potent effect.[5] This effect was comparable to the reference drug, meloxicam.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent.
Workflow:
Figure 2: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups, including a control group, a reference drug group (e.g., meloxicam), and groups for each nitroacetophenone derivative being tested.
-
Compound Administration: Administer the test compounds (e.g., 200 mg/kg) orally or intraperitoneally. The control group receives the vehicle.
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and then at regular intervals (e.g., every hour for up to 7 hours) using a plethysmometer.[3]
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: A Broad Spectrum of Action
Nitroacetophenone derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.[6][7] The mechanism of action is thought to involve the disruption of microbial cellular processes.
Comparative Antimicrobial Potency
The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Type | Microorganism | Activity |
| Nitrochalcones | Pseudomonas fluorescence | MIC of 20 µg/mL for (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one.[6] |
| Triphenylamine chalcones | Aspergillus niger | (E)-3-(4-(diphenylamino)phenyl)-1-(3'-nitrophenyl)prop-2-en-1-one showed a zone of inhibition of 30 mm and a MIC of 12.5 µg/mL.[6] |
| Hydroxyacetophenone derivatives | Escherichia coli, Klebsiella pneumoniae | Good antibacterial activity observed for several derivatives.[7] |
The structure-activity relationship appears to be complex, with the nature and position of substituents on both the acetophenone and the other aromatic rings influencing the antimicrobial spectrum and potency.[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(3-Methoxy-4-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Methoxy-4-nitrophenyl)ethanone, a nitroaromatic compound that necessitates careful handling due to its inherent chemical properties. Our focus is to empower you with the knowledge to manage this process with confidence and precision.
The Chemical Profile: Understanding the "Why" Behind the Procedure
This compound, as a member of the nitroaromatic family, presents specific hazards that dictate its disposal pathway. The nitro group (-NO2) is a strong electron-withdrawing group, which can render the aromatic ring susceptible to certain reactions and impart toxicity.[1] Aromatic nitro compounds can be toxic, mutagenic, and are often listed as priority pollutants by environmental agencies.[1] Furthermore, some polynitrated aromatic compounds have explosive tendencies, especially in the presence of bases or when heated under confinement.[2][3] While this compound is not as highly nitrated as explosives like TNT, the presence of the nitro group warrants a cautious approach to its disposal.
The primary directive for the disposal of this and similar compounds is to prevent their release into the environment and to mitigate any potential for hazardous reactions.[4] Therefore, disposal down the sanitary sewer is strictly prohibited.[5] The most appropriate and widely accepted method for the final disposition of nitrated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[6] This process ensures the complete destruction of the molecule, converting it into less harmful gaseous products under controlled conditions.[7]
Essential Data for Safe Handling and Disposal
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 22106-39-4 | [8] |
| Molecular Formula | C9H9NO4 | [8] |
| Appearance | Solid | - |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [2][9][10] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [6] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.
Phase 1: Immediate Safety and Waste Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a laboratory coat.[9][11] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Identification: All waste containing this compound must be considered hazardous. This includes neat (pure) compound, reaction mixtures, and any contaminated materials such as pipette tips, weighing paper, or absorbent pads used for spill cleanup.
-
Segregation at the Source: This is a critical step. Do not mix this waste stream with other chemical wastes unless you are certain of their compatibility. Aromatic nitro compounds can react vigorously with reducing agents and strong bases.[2] Collect this waste in a dedicated container.
Phase 2: Containerization and Labeling
-
Select an Appropriate Container: The waste container must be in good condition, leak-proof, and chemically compatible with the waste.[12] Often, the original manufacturer's container is a good choice for solid waste. For liquid waste mixtures, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12] Also, list all other components of the waste mixture with their approximate percentages. Ensure the label is legible and securely affixed to the container.
Phase 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12] This area should be away from heat sources, direct sunlight, and general laboratory traffic. The container must be kept closed at all times except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not attempt to transport the waste yourself. Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9][11] Remove any contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[11] For a larger spill, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Handling 1-(3-Methoxy-4-nitrophenyl)ethanone: A Proactive Stance on Personal Protective Equipment
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized reagents like 1-(3-Methoxy-4-nitrophenyl)ethanone (CAS 22106-39-4), a proactive and cautious approach to personal protective equipment (PPE) is not just a recommendation—it is an operational necessity. While some safety data sheets (SDS) for this specific compound may lack detailed hazard classifications, the well-documented risks associated with the broader class of aromatic nitro compounds compel us to adopt a higher standard of protection. This guide provides a comprehensive framework for handling this compound, ensuring that every operational step is underpinned by robust safety protocols.
Hazard Analysis: A Conservative, Evidence-Based Approach
This compound, a solid, cream-colored powder, belongs to the family of nitrophenyl compounds.[1] While one specific SDS does not classify it as hazardous under OSHA's Hazard Communication Standard, related compounds exhibit a range of health effects.[1][2] For instance, similar molecules are classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[3][4] Therefore, it is scientifically prudent to assume this compound presents similar risks.
This guide is built on the principle of minimizing exposure through a combination of engineering controls, administrative protocols, and the correct use of PPE.
| Hazard Classification (Assumed, based on related compounds) | GHS Code | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][4] |
This conservative assessment dictates the stringent PPE requirements outlined below.
The Core of Protection: Engineering Controls and Work Practices
Before any personal protective equipment is selected, your first line of defense is a properly designed workspace.
-
Engineering Controls : Always handle this compound powder in a certified chemical fume hood to control dust and prevent inhalation.[5] The fume hood also provides a physical barrier in case of accidental splashes. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Administrative Controls : Never work alone. Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures. Restrict access to the handling area and clearly label all containers.[5] Prohibit eating, drinking, or smoking in the laboratory.[6]
Essential Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is the minimum required ensemble for handling this compound in solid form.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3]
-
Mandatory : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]
-
Recommended for Splash Risk : When handling solutions or performing transfers with a high risk of splashing, supplement goggles with a full-face shield.[3]
Skin and Body Protection
To prevent skin irritation and potential absorption, comprehensive body protection is crucial.[2]
-
Laboratory Coat : A flame-resistant lab coat is standard.
-
Full-Body Coverage : For larger quantities or tasks with significant dust generation, wear a chemical-resistant coverall.[7]
-
Footwear : Closed-toe shoes are mandatory. For extensive handling, consider chemically resistant shoe covers.
Hand Protection
Hands are the most likely point of direct contact. The choice of glove material is critical.
-
Glove Type : Nitrile gloves are recommended for their resistance to a range of chemicals. Always use two pairs of gloves (double-gloving).[7]
-
Inspection and Technique : Before use, always inspect gloves for any signs of degradation or puncture. Use proper glove removal techniques to avoid contaminating your skin. Dispose of gloves immediately after use in the designated hazardous waste stream.
Respiratory Protection
Handling this compound outside of a fume hood is strongly discouraged. If engineering controls are insufficient to keep airborne concentrations below exposure limits, respiratory protection is required.
-
Respirator Type : A NIOSH-approved N95 particulate respirator is the minimum requirement for weighing and handling the solid powder, even within a fume hood, to prevent inhalation of fine dust.[7]
Procedural Discipline: Donning and Doffing PPE Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Donning Protocol (Step-by-Step):
-
Lab Coat/Coverall : Put on your protective garment first.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respirator : Perform a fit check for your N95 respirator.
-
Eye/Face Protection : Put on safety goggles. Ensure a snug fit.
-
Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing Protocol (Step-by-Step):
-
Outer Gloves : Remove the most contaminated item first. Use proper technique to avoid touching the outside of the glove with your bare skin.
-
Lab Coat/Coverall : Remove by rolling it inside-out to contain contaminants.
-
Goggles/Face Shield : Remove by handling the strap, not the front.
-
Inner Gloves : Remove the second pair of gloves.
-
Respirator : Remove the respirator last by touching only the straps.
-
Hygiene : Immediately wash your hands and forearms thoroughly with soap and water.[3]
Disposal and Emergency Plans
PPE Disposal : All disposable PPE used during the handling of this compound must be treated as hazardous waste. Place all used items, including gloves and wipes, into a clearly labeled, sealed waste container for collection by your institution's environmental health and safety (EHS) department.[5]
Emergency Procedures :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to this comprehensive PPE and handling strategy, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

